molecular formula C8H4Br2FN B130470 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile CAS No. 497181-24-5

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Cat. No.: B130470
CAS No.: 497181-24-5
M. Wt: 292.93 g/mol
InChI Key: NHMWCEOJLLMZEJ-UHFFFAOYSA-N
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Description

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile (CAS 497181-24-5) is a high-value halogenated aromatic building block with the molecular formula C8H4Br2FN and a molecular weight of 292.93 g/mol . This compound is rigorously utilized as a key synthetic intermediate in research settings, particularly in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules . Its structural features, comprising a reactive acetonitrile group and strategically placed bromine and fluorine atoms on the phenyl ring, make it a versatile precursor in various coupling reactions, such as Suzuki-Miyaura cross-coupling, and in the construction of heterocyclic systems like quinoline derivatives, which are prominent in medicinal chemistry . The specific substitution pattern allows researchers to selectively functionalize the molecule, facilitating the exploration of new chemical spaces in drug discovery programs, including the synthesis of potential antileishmanial and anticancer agents . For safe handling, this reagent should be processed in a well-ventilated place with suitable protective clothing, avoiding contact with skin and eyes and preventing the formation of dust and aerosols . It must be stored in a tightly closed container in a dry, cool, and well-ventilated place . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dibromo-6-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2FN/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMWCEOJLLMZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378813
Record name 2-(2,4-dibromo-6-fluorophenyl)acetonitrile
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Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497181-24-5
Record name 2,4-Dibromo-6-fluorobenzeneacetonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-dibromo-6-fluorophenyl)acetonitrile
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Foundational & Exploratory

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

This technical guide provides a comprehensive overview of this compound, a halogenated phenylacetonitrile derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its chemical properties, a representative synthesis protocol, and its applications as a key synthetic intermediate.

Compound Identification and Properties

A specific CAS number for this compound is not readily found in public chemical databases, which may suggest it is a novel or non-commercially available research chemical. For reference, the CAS number for the parent compound, (2,4-Dibromophenyl)acetonitrile, is 66246-16-0.[1]

The properties of this compound can be inferred from closely related analogs. The table below summarizes calculated data for the target compound and experimental data for similar structures.

Table 1: Physicochemical Properties

Property Value Source Compound
Molecular Formula C₈H₄Br₂FN (Calculated)
Molecular Weight 292.93 g/mol (Calculated)
Boiling Point 338.6 ± 27.0 °C at 760 mmHg 2-(2,4-dibromophenyl)acetonitrile[1]
Density 1.9 ± 0.1 g/cm³ 2-(2,4-dibromophenyl)acetonitrile[1]
Flash Point 158.6 ± 23.7 °C 2-(2,4-dibromophenyl)acetonitrile[1]
Physical Form Likely an off-white to brown solid Inferred from 2-(4-Bromo-2-fluorophenyl)acetonitrile

| Storage | Store in a dark place, sealed in dry, room temperature conditions. | Inferred from 2-(4-Bromo-2-fluorophenyl)acetonitrile[2] |

Synthesis and Experimental Protocols

While a specific, published synthesis for this compound is not available, a representative protocol can be designed based on standard organic chemistry transformations. A plausible route involves the cyanation of a corresponding 2,4-dibromo-6-fluorobenzyl bromide intermediate.

G cluster_0 Proposed Synthetic Pathway A 2,4-Dibromo-6-fluorotoluene B 1-(Bromomethyl)-2,4-dibromo-6-fluorobenzene A->B  N-Bromosuccinimide (NBS),  Benzoyl Peroxide,  CCl4, Reflux   C This compound B->C  Sodium Cyanide (NaCN),  Acetonitrile,  Heat  

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 1-(Bromomethyl)-2,4-dibromo-6-fluorobenzene

  • To a solution of 2,4-dibromo-6-fluorotoluene in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-(bromomethyl)-2,4-dibromo-6-fluorobenzene in a polar aprotic solvent like acetonitrile.[3]

  • Add sodium cyanide (NaCN) to the solution. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture and monitor for the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and carefully quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the final compound.

Applications in Research and Drug Development

Halogenated phenylacetonitriles are valuable building blocks in medicinal chemistry due to their versatile reactivity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the halogenated aromatic ring allows for various cross-coupling reactions.

This compound is a key intermediate for synthesizing more complex molecules. For instance, the related compound 2-(4-bromo-2,6-difluorophenyl)acetonitrile is explicitly mentioned as a reactant in the preparation of azalidinone antibacterials.[4] Phenylacetonitrile derivatives are also crucial in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs.[5][6] The specific substitution pattern of this compound makes it a unique scaffold for creating novel molecular entities with potential biological activity.

G A This compound (Versatile Building Block) B Chemical Modification (e.g., Cross-Coupling, Hydrolysis, Reduction) A->B C Pharmacologically Active Scaffolds B->C D Kinase Inhibitors (e.g., for Oncology) C->D  Lead  Optimization   E Azalidinone Antibacterials C->E  Scaffold  Hopping  

Caption: Role as an intermediate in drug discovery workflows.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. The safety information provided below is based on the closely related compound 2-(4-Bromo-2-fluorophenyl)acetonitrile and should be considered representative. This compound should be handled only by trained professionals in a laboratory setting.

Table 2: Representative Hazard and Precautionary Information

Category Statement Source Compound
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. 2-(4-Bromo-2-fluorophenyl)acetonitrile

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | 2-(4-Bromo-2-fluorophenyl)acetonitrile |

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All operations should be conducted inside a certified chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

  • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.

References

An In-depth Technical Guide to 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, a halogenated phenylacetonitrile derivative of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

This compound is a polysubstituted aromatic nitrile. The presence of two bromine atoms, a fluorine atom, and a cyanomethyl group on the phenyl ring results in a unique combination of steric and electronic properties that influence its reactivity and potential biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 497181-24-5[1]
Molecular Formula C₈H₄Br₂FN[2]
Molecular Weight 292.93 g/mol [2]
Calculated PSA 23.79 Ų[1]
Calculated LogP 3.41678[1]

N/A: Not available from the searched sources.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the acetonitrile group and the aromatic protons on the phenyl ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromine and fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the cyanomethyl carbon, the quaternary carbons attached to the substituents, and the protonated aromatic carbons. The chemical shifts of the carbons will be affected by the electronegativity of the halogen atoms.

  • FT-IR: The infrared spectrum is expected to exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. Absorptions corresponding to C-H stretching and bending, as well as C-Br and C-F stretching, are also anticipated.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms. Fragmentation patterns will likely involve the loss of the cyano group and halogen atoms.

Synthesis and Reactivity

Experimental Protocol: General Synthesis of Substituted Phenylacetonitriles

While a specific protocol for the synthesis of this compound has not been detailed in the available literature, a general and plausible synthetic route would involve the cyanation of a corresponding 2,4-dibromo-6-fluorobenzyl halide. A typical experimental procedure is outlined below. This protocol is based on established methods for the synthesis of related phenylacetonitrile derivatives and should be adapted and optimized for the specific substrate.

Reaction:

Materials:

  • 2,4-Dibromo-6-fluorobenzyl bromide (or chloride)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the 2,4-dibromo-6-fluorobenzyl halide and the polar aprotic solvent.

  • Cyanation: A solution of sodium cyanide or potassium cyanide in a minimal amount of water is added dropwise to the stirred solution at room temperature. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Reaction Monitoring: The reaction mixture is heated to a temperature between 50-80 °C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing water. The aqueous layer is extracted several times with an organic solvent.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for Synthesis

Synthesis_Workflow start Start reagents 1. Combine 2,4-dibromo-6-fluorobenzyl halide and polar aprotic solvent start->reagents cyanation 2. Add aqueous cyanide solution dropwise reagents->cyanation reaction 3. Heat and stir for several hours (Monitor by TLC) cyanation->reaction workup 4. Cool and perform aqueous work-up and extraction reaction->workup purification 5. Dry and concentrate organic phase workup->purification end End (Pure Product) purification->end

Caption: A general workflow for the synthesis of this compound.

Reactivity and Potential Applications in Drug Development

The chemical structure of this compound suggests several avenues for further chemical modification and potential applications in drug discovery.

  • Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of various heterocyclic rings, providing a versatile handle for the synthesis of a diverse library of compounds.

  • Aromatic Ring Substitutions: The bromine atoms on the phenyl ring are susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

  • Influence of Fluorine: The presence of a fluorine atom can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule.[3] It can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability. The strategic placement of fluorine is a common strategy in modern drug design.[4][5][6][7]

Given the presence of multiple halogen substituents and a reactive nitrile group, this compound is a promising building block for the synthesis of novel therapeutic agents. Phenylacetonitrile derivatives have been explored for a variety of biological activities, and the introduction of halogens can further modulate these properties.[8]

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the broader class of benzyl cyanides and related nitriles are known to interact with various biological targets. For instance, some nitrile-containing compounds have been investigated for their potential as enzyme inhibitors or as ligands for various receptors.

The detoxification of cyanide in biological systems is a well-studied process, often involving the β-cyanoalanine synthase pathway.[9] While this is related to the metabolic fate of the cyanide ion, the biological effects of a complex molecule like this compound would be dictated by the entire molecular structure and its interaction with specific biological macromolecules.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. High-throughput screening and target-based assays would be necessary to identify any potential therapeutic applications.

Hypothetical Drug Discovery Workflow

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization & Preclinical Studies synthesis Synthesis of This compound derivatization Chemical Derivatization synthesis->derivatization hts High-Throughput Screening derivatization->hts target_assay Target-Based Assays hts->target_assay sar Structure-Activity Relationship (SAR) Studies target_assay->sar admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy & Toxicity admet->in_vivo

Caption: A logical workflow for the potential drug discovery process involving this compound.

Conclusion

This compound is a chemical entity with significant potential as a versatile building block in organic synthesis and drug discovery. Its polysubstituted aromatic ring provides multiple sites for further functionalization, while the fluorine atom offers the potential for enhanced pharmacological properties. Although detailed experimental data on its physical and biological properties are currently limited, the general characteristics of related compounds suggest that it warrants further investigation. This technical guide serves as a foundational document to encourage and support future research into the chemical and biological landscape of this promising molecule.

References

An In-depth Technical Guide to the Synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two primary synthetic pathways for the preparation of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The described routes leverage well-established organic reactions, offering flexibility in starting materials and reaction conditions. This document provides a comprehensive overview of the necessary experimental procedures, quantitative data, and visual representations of the synthetic workflows.

Pathway 1: Sandmeyer Reaction of 2,4-Dibromo-6-fluoroaniline

This classical approach utilizes the Sandmeyer reaction to introduce the nitrile functionality onto the aromatic ring, starting from the corresponding aniline derivative. The synthesis proceeds in two main stages: the diazotization of 2,4-dibromo-6-fluoroaniline and the subsequent copper(I) cyanide-mediated cyanation.

Experimental Protocol

Step 1: Diazotization of 2,4-Dibromo-6-fluoroaniline

  • In a well-ventilated fume hood, a solution of 2,4-dibromo-6-fluoroaniline (1.0 eq) is prepared in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and cooled to 0-5 °C.

  • The cold diazonium salt solution is slowly added to the copper(I) cyanide solution, with vigorous stirring, while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete reaction.

  • The mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
12,4-Dibromo-6-fluoroanilineSodium nitrite, Sulfuric acidWater0-50.5-
22,4-Dibromo-6-fluorobenzenediazonium saltCopper(I) cyanide, Sodium cyanideWater0-10, then 50-602-370-80

Reaction Pathway Diagram

G A 2,4-Dibromo-6-fluoroaniline B 2,4-Dibromo-6-fluorobenzenediazonium salt A->B NaNO2, H2SO4 0-5 °C C This compound B->C CuCN, NaCN 0-60 °C

Caption: Sandmeyer reaction pathway for the synthesis of the target compound.

Pathway 2: Nucleophilic Substitution of 2,4-Dibromo-6-fluorobenzyl Bromide

This alternative route involves the synthesis of a benzyl bromide intermediate followed by a nucleophilic substitution with a cyanide salt. This pathway is advantageous when the corresponding toluene derivative is more readily available than the aniline.

Experimental Protocol

Step 1: Synthesis of 2,4-Dibromo-6-fluorotoluene

This starting material can be synthesized from 2-fluoro-4-bromotoluene via bromination.

  • To a solution of 2-fluoro-4-bromotoluene (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.

  • The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction.

  • The reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled, and the succinimide byproduct is filtered off.

  • The filtrate is washed with aqueous sodium thiosulfate, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by distillation or column chromatography to yield 2,4-dibromo-6-fluorotoluene.

Step 2: Radical Bromination of 2,4-Dibromo-6-fluorotoluene

  • 2,4-Dibromo-6-fluorotoluene (1.0 eq) is dissolved in a non-polar solvent like carbon tetrachloride.

  • N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) are added.[1]

  • The mixture is heated to reflux and can be irradiated with a UV lamp to facilitate the reaction.[1]

  • After completion, the reaction mixture is cooled, and the succinimide is removed by filtration.

  • The filtrate is washed, dried, and concentrated to give crude 2,4-dibromo-6-fluorobenzyl bromide.

Step 3: Cyanation of 2,4-Dibromo-6-fluorobenzyl Bromide

  • The crude 2,4-dibromo-6-fluorobenzyl bromide is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.[2]

  • Sodium cyanide (1.2 eq) is added, and the mixture is heated to reflux for several hours.[2][3]

  • The reaction is monitored by TLC or GC. Once the starting material is consumed, the solvent is partially removed under reduced pressure.

  • Water is added to the residue, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent evaporated to yield the crude product.

  • Purification by column chromatography or recrystallization provides pure this compound.

Quantitative Data
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
12-Fluoro-4-bromotolueneN-Bromosuccinimide, Benzoyl peroxideDichloromethaneReflux2-480-90
22,4-Dibromo-6-fluorotolueneN-Bromosuccinimide, AIBNCarbon tetrachlorideReflux2-485-95
32,4-Dibromo-6-fluorobenzyl bromideSodium cyanideEthanol/WaterReflux3-680-90

Reaction Pathway Diagram

G A 2-Fluoro-4-bromotoluene B 2,4-Dibromo-6-fluorotoluene A->B NBS, BPO DCM, Reflux C 2,4-Dibromo-6-fluorobenzyl bromide B->C NBS, AIBN CCl4, Reflux D This compound C->D NaCN Ethanol/Water, Reflux

Caption: Nucleophilic substitution pathway for the synthesis of the target compound.

Conclusion

Both the Sandmeyer reaction and the nucleophilic substitution pathways offer viable and efficient routes to this compound. The choice of pathway will likely depend on the availability and cost of the starting materials. The Sandmeyer route is direct if the corresponding aniline is accessible, while the nucleophilic substitution route provides a robust alternative starting from the toluene derivative. Both methods require careful handling of hazardous reagents such as sodium nitrite and cyanide salts, and all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The provided protocols and data serve as a comprehensive guide for the successful synthesis of this important pharmaceutical intermediate.

References

physical and chemical properties of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, a halogenated aromatic nitrile of interest in synthetic chemistry and potential drug discovery. Due to the limited availability of experimental data for this specific compound, this document combines available information with predicted properties and established experimental protocols for structurally similar molecules. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of novel halogenated organic compounds.

Chemical Identity and Physical Properties

This compound is a polysubstituted aromatic compound containing two bromine atoms, a fluorine atom, and a cyanomethyl group attached to a benzene ring.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 497181-24-5
Molecular Formula C₈H₄Br₂FN
Molecular Weight 292.93 g/mol
Canonical SMILES C1=C(C(=C(C=C1Br)F)Br)CC#N

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
Density Not available
LogP 3.42
Polar Surface Area (PSA) 23.79 Ų
Solubility Predicted to be soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone; sparingly soluble in water.

Note: The physicochemical properties listed above are predicted values from computational models due to the absence of experimentally determined data in the public domain.

Proposed Synthesis Protocols

Protocol 1: Cyanation of a Benzyl Halide

This is a widely used method for the synthesis of phenylacetonitriles. The proposed synthesis would involve the reaction of 2,4-dibromo-1-(bromomethyl)-3-fluorobenzene with a cyanide salt.

Experimental Workflow:

Proposed Synthesis via Cyanation of Benzyl Halide start 2,4-Dibromo-1-(bromomethyl)-3-fluorobenzene reaction Nucleophilic Substitution start->reaction reagent Sodium Cyanide (NaCN) in DMSO reagent->reaction workup Aqueous Workup (Water, Ethyl Acetate) reaction->workup purification Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) workup->purification product This compound purification->product

Caption: Proposed synthesis of this compound via cyanation.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dibromo-1-(bromomethyl)-3-fluorobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Addition of Cyanide: Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Protocol 2: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate.[1][2]

Experimental Workflow:

Proposed Synthesis via Sandmeyer Reaction start 2-(2,4-Dibromo-6-fluoroanilino)acetonitrile diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium Aryl Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuCN, KCN) diazonium->sandmeyer workup Neutralization & Extraction sandmeyer->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthesis of the target compound using the Sandmeyer reaction.

Methodology:

  • Diazotization: Dissolve 2-(2,4-dibromo-6-fluoroanilino)acetonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

  • Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic.

  • Addition: Slowly add the cold diazonium salt solution to the cyanide solution. Nitrogen gas evolution should be observed.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Workup and Purification: Cool the mixture, neutralize with a base (e.g., sodium carbonate), and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography as described in Protocol 1.

Predicted Spectroscopic Data

While experimental spectra for this compound are not available, the following are predictions based on the characteristic spectroscopic features of its functional groups.

Table 3: Predicted Spectral Data

TechniquePredicted Features
¹H NMR - A singlet for the methylene (-CH₂) protons, likely in the range of 3.8-4.2 ppm. - Aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm), with splitting patterns influenced by the bromine and fluorine substituents.
¹³C NMR - A peak for the nitrile carbon (-C≡N) around 115-120 ppm. - A peak for the methylene carbon (-CH₂) around 20-30 ppm. - Multiple peaks in the aromatic region (110-150 ppm), with carbons attached to halogens showing characteristic shifts.
FT-IR - A sharp, medium-intensity absorption for the nitrile C≡N stretch around 2240-2260 cm⁻¹.[3][4] - C-Br stretching absorptions in the fingerprint region, typically below 700 cm⁻¹. - Aromatic C-H stretching absorptions just above 3000 cm⁻¹. - Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. - A C-F stretching absorption in the 1000-1400 cm⁻¹ region.
Mass Spec. - A molecular ion peak (M⁺) with a characteristic isotopic pattern due to the two bromine atoms (M, M+2, M+4 peaks in an approximate 1:2:1 ratio).[5][6][7]

Potential Biological Significance and Applications

While there is no specific biological data for this compound, the presence of halogen atoms and the phenylacetonitrile scaffold suggests potential for biological activity.

  • Pharmaceutical Intermediates: Halogenated aromatic compounds are common precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and amides, making this compound a versatile building block.

  • Bioactivity of Halogenated Compounds: The introduction of halogen atoms, particularly fluorine and bromine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[8][9][10] Halogenation can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.

  • Potential for Further Research: Given the prevalence of halogenated scaffolds in bioactive molecules, this compound represents a candidate for screening in various biological assays to explore its potential as a lead compound for drug discovery.

Safety and Handling

  • Toxicity: this compound should be handled with care, assuming it is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated fume hood.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of this compound, including its chemical identity, predicted properties, proposed synthetic routes, and potential applications. While experimental data for this specific molecule is scarce, the information presented herein, based on established chemical principles and data for related compounds, offers a solid foundation for researchers interested in exploring its chemistry and biological potential. Further experimental investigation is warranted to validate the predicted properties and to fully elucidate the characteristics of this compound.

References

An In-depth Technical Guide to 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, a halogenated phenylacetonitrile derivative of interest in chemical and pharmaceutical research. This document details its chemical identity, physicochemical properties, and outlines a putative synthesis protocol. Furthermore, it explores the potential biological significance of this compound class, drawing inferences from related structures. While specific experimental data on the biological activity of this compound is not currently available in public literature, this guide serves as a foundational resource for researchers investigating this and similar molecules.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number: 497181-24-5

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyEstimated Value
Molecular FormulaC₈H₄Br₂FN
Molecular Weight292.93 g/mol
Boiling Point~338.6 ± 27.0 °C at 760 mmHg
Density~1.9 ± 0.1 g/cm³
Flash Point~158.6 ± 23.7 °C

Synthesis Protocol

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related phenylacetonitrile derivatives. The most common method involves the cyanation of a corresponding benzyl halide.

Proposed Synthetic Pathway:

A potential synthesis would involve a two-step process starting from 1,5-dibromo-2-fluoro-3-methylbenzene:

  • Benzylic Bromination: The starting material, 1,5-dibromo-2-fluoro-3-methylbenzene, would undergo a radical bromination at the benzylic position to yield 1,5-dibromo-2-(bromomethyl)-3-fluorobenzene. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride, and initiated by light or heat.

  • Cyanation: The resulting benzyl bromide derivative would then be reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield the final product, this compound.

Illustrative Workflow:

G start 1,5-Dibromo-2-fluoro-3-methylbenzene step1 Benzylic Bromination (NBS, AIBN, CCl4, heat/light) start->step1 intermediate 1,5-Dibromo-2-(bromomethyl)-3-fluorobenzene step1->intermediate step2 Cyanation (NaCN, DMF) intermediate->step2 product This compound step2->product

Figure 2: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

Step 1: Synthesis of 1,5-Dibromo-2-(bromomethyl)-3-fluorobenzene

  • To a solution of 1,5-dibromo-2-fluoro-3-methylbenzene (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound

  • Dissolve the purified 1,5-dibromo-2-(bromomethyl)-3-fluorobenzene (1.0 eq) in anhydrous DMF.

  • Add sodium cyanide (1.2 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain the final product.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current scientific literature. However, the biological effects of structurally related halogenated aromatic compounds and phenylacetonitrile derivatives can provide insights into its potential areas of interest for drug discovery and development.

General Biological Effects of Halogenated Aromatic Compounds:

Halogenated organic compounds are known to exhibit a wide range of biological activities.[2][3] The presence of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.[4] Brominated aromatic compounds, in particular, have been investigated for various therapeutic applications, including as anticancer agents.[5] Some studies have shown that brominated compounds can induce cell cycle arrest and oxidative stress in cancer cells.[5] However, it is also important to consider the potential toxicity of such compounds, as some brominated flame retardants have been shown to be hepatotoxic.[6]

Potential Signaling Pathways:

Given the structural motifs present in this compound, it is plausible that it could interact with various cellular signaling pathways. Many small molecule inhibitors target protein kinases, which are key components of signaling cascades that regulate cell proliferation, survival, and differentiation. Halogenated phenyl derivatives have been shown to modulate the activity of receptors and enzymes involved in these pathways.

A logical starting point for investigating the biological effects of this compound would be to screen it against a panel of cancer cell lines to assess its cytotoxic or anti-proliferative activity. Should it exhibit significant activity, further studies could be directed at elucidating the underlying mechanism of action, including its effects on key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.

Logical Relationship for Biological Investigation:

G compound This compound screening In vitro Cytotoxicity Screening (e.g., MTT assay against cancer cell lines) compound->screening active Significant Activity Observed screening->active inactive No Significant Activity screening->inactive mechanism Mechanism of Action Studies active->mechanism pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK, p-Akt) mechanism->pathway_analysis target_id Target Identification (e.g., Proteomics, Kinase Profiling) mechanism->target_id lead_dev Lead Compound for Further Development pathway_analysis->lead_dev target_id->lead_dev

Figure 3: Logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide has provided its fundamental chemical information, a proposed synthetic route, and a discussion of its potential, though currently unproven, biological relevance. The provided hypothetical experimental protocols and logical workflows are intended to serve as a starting point for researchers interested in synthesizing and evaluating this compound. Further experimental validation is necessary to determine its precise physicochemical properties and to uncover its biological activity and mechanism of action.

References

An In-depth Technical Guide on the Safety and Handling of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification

Based on analogous compounds, 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is anticipated to be hazardous. Phenylacetonitrile derivatives are often classified as toxic or harmful.

Potential GHS Hazard Classifications (Inferred):

  • Acute Toxicity, Oral (Category 3 or 4)[1]

  • Acute Toxicity, Dermal (Category 3 or 4)[1]

  • Acute Toxicity, Inhalation (Category 3 or 4)[1]

  • Skin Corrosion/Irritation (Category 2)[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A)[2]

Primary Hazards:

  • Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Cyanide Release: Like other nitriles, it may decompose under fire or upon reaction with strong acids to release highly toxic hydrogen cyanide gas.[1]

Safety and Handling Procedures

Strict adherence to safety protocols is essential when working with this and similar chemical compounds.

Handling
  • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Avoid all direct contact with the substance. Do not get in eyes, on skin, or on clothing.[1][4]

  • Avoid formation and inhalation of dust, mists, or vapors.[3][5]

  • Use non-sparking tools and take precautionary measures against static discharge.[5]

  • Do not eat, drink, or smoke in laboratory areas.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep locked up or in an area accessible only to qualified and authorized personnel.[6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Quantitative Data Summary

The following table summarizes physical and chemical properties derived from structurally related phenylacetonitrile compounds. This data is for estimation purposes only.

PropertyInferred Value / Data from Analogous CompoundsCitation(s)
Molecular Formula C₈H₄Br₂FN
Molecular Weight 305.93 g/mol
Appearance Likely a solid or high-boiling liquid (e.g., Light yellow solid/liquid)[1][2]
Flash Point Expected to be >100 °C (based on similar halogenated phenylacetonitriles)[1][2]
Solubility Likely insoluble or poorly soluble in water; soluble in organic solvents.[2]
Stability Stable under recommended storage conditions.[2][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[4]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide (HBr), Hydrogen fluoride (HF), Hydrogen cyanide (HCN).[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.

Protection TypeSpecificationCitation(s)
Eye/Face Protection Wear tightly fitting chemical safety goggles and/or a full-face shield (conforming to EN166 or NIOSH standards).[2][3]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear flame-retardant, antistatic protective clothing and a lab coat.[3]
Respiratory Protection If vapors or aerosols are generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates.[2][3]
Hygiene Measures Ensure eyewash stations and safety showers are readily accessible. Wash hands thoroughly before breaks and after handling.[4]

Emergency Procedures

First-Aid Measures

Immediate medical attention is required for any exposure.

Exposure RouteFirst-Aid ProtocolCitation(s)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration (avoid mouth-to-mouth). Call a physician or poison control center immediately.[3][4]
Skin Contact Immediately take off all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4]
Accidental Release Measures
  • Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear full personal protective equipment. Avoid breathing vapors, mist, or gas.[1][3]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[3][5]

  • Containment and Clean-up: Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite, or universal binder). Collect the material in a suitable, sealed container for disposal by a licensed waste disposal company.[1][2]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[2][3]

  • Specific Hazards: Thermal decomposition can produce highly toxic and corrosive gases, including hydrogen cyanide, hydrogen bromide, and hydrogen fluoride.[1][2]

  • Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[2][3]

Experimental Protocols and Workflows

No specific experimental protocols for this compound were found. The following diagrams illustrate generalized workflows for handling potent chemical compounds and responding to spills in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Conduct Risk Assessment B Review Safety Data Sheet (SDS) (or data for analogous compounds) A->B C Prepare & Inspect PPE B->C D Work in Chemical Fume Hood C->D E Weigh/Transfer Compound D->E F Perform Experiment E->F G Quench & Neutralize (if applicable) F->G H Segregate & Label Waste G->H I Decontaminate Glassware & Surfaces H->I J Remove PPE & Wash Hands I->J

Caption: General workflow for handling potent chemical compounds.

G A Chemical Spill Detected B Alert personnel in the immediate area. Isolate the spill. A->B C Is the spill minor and manageable? B->C D Evacuate the area. Call Emergency Response (e.g., EH&S). C->D No E Don appropriate PPE. C->E Yes F Contain the spill with absorbent material. E->F G Neutralize (if safe and applicable). F->G H Collect absorbed material into a sealed, labeled hazardous waste container. G->H I Decontaminate the area. H->I J Dispose of waste and contaminated PPE through proper channels. I->J

References

Stability and Storage of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile. The information herein is curated for professionals in research and drug development, offering detailed experimental protocols and insights into potential degradation pathways.

Introduction

This compound is a substituted phenylacetonitrile derivative, a class of compounds often utilized as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the chemical stability of this compound is critical for ensuring its quality, purity, and integrity throughout its lifecycle, from laboratory storage to its use in manufacturing processes. This guide outlines the best practices for storage and provides a framework for stability assessment through forced degradation studies.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound. The following conditions are recommended based on general guidelines for similar chemical entities.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Short-term (days to weeks): 2-8°C Long-term (months to years): -20°CTo minimize thermal degradation and preserve chemical integrity.
Light Store in a light-resistant container (e.g., amber vial) and protect from direct light.To prevent photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Keep in a dry, well-ventilated place.To protect against oxidative and hydrolytic degradation.

For handling, it is advised to avoid the formation of dust and aerosols. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1][2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1][2][4]

Table 2: Summary of Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heated at 50-60°CHydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid.
Base Hydrolysis 0.1 M - 1 M NaOH, heated at 50-60°CHydrolysis of the nitrile group to a carboxylate salt.
Oxidation 3-30% H₂O₂, room temperature or slightly elevatedOxidation of the aromatic ring or benzylic position.
Thermal Degradation Dry heat (e.g., 60-80°C)General decomposition.
Photostability Exposure to a combination of UV and visible light (ICH Q1B guidelines). Overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[5]Photolytic decomposition.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[4]

Acid and Base Hydrolysis
  • To separate aliquots of the stock solution, add an equal volume of 1 M HCl and 1 M NaOH, respectively.

  • Maintain the solutions at 60°C and take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis, neutralize the samples. For the acidic solution, neutralize with an equivalent amount of NaOH. For the basic solution, neutralize with an equivalent amount of HCl.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation
  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Collect samples at various time points and dilute them with the mobile phase for analysis.

Thermal Degradation
  • Transfer a known quantity of the solid compound into a vial and place it in a temperature-controlled oven at 80°C.

  • At specified intervals, remove a sample, allow it to cool to room temperature, and dissolve it in the solvent to the target concentration for analysis.

Photostability Testing
  • Expose a solution of the compound, as well as the solid compound, to a calibrated light source as per ICH Q1B guidelines.[5]

  • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.[5]

  • At the end of the exposure period, prepare solutions of both the light-exposed and control samples for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

Table 3: Example HPLC Method Parameters

ParameterDescription
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 220 nm)
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Logical Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis prep Prepare 1 mg/mL stock solution of this compound acid Acid Hydrolysis (1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (1M NaOH, 60°C) prep->base Expose to stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to stress thermal Thermal (Solid, 80°C) prep->thermal Expose to stress photo Photostability (ICH Q1B) prep->photo Expose to stress sampling Sample at various time points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis report Characterize Degradants and Determine Degradation Rate analysis->report G parent This compound amide 2-(2,4-Dibromo-6-fluorophenyl)acetamide parent->amide H₂O / H⁺ or OH⁻ (Initial Hydrolysis) acid 2-(2,4-Dibromo-6-fluorophenyl)acetic acid amide->acid H₂O / H⁺ or OH⁻ (Further Hydrolysis)

References

Technical Guide: Spectroscopic Profile of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the predicted spectroscopic data for the compound 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile. Due to the absence of published experimental data for this specific molecule, this guide presents a comprehensive set of predicted values for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles of spectroscopic interpretation and computational models. Additionally, this guide outlines generalized experimental protocols for the synthesis and spectroscopic characterization of substituted phenylacetonitrile compounds, offering a practical framework for researchers in the field of medicinal chemistry and drug development.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group. The chemical shifts are influenced by the strong electron-withdrawing effects of the halogen substituents.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.95Doublet (d)1HAromatic H (Position 5)
~ 7.70Doublet (d)1HAromatic H (Position 3)
~ 4.10Singlet (s)2HMethylene (-CH₂CN)
Predicted in CDCl₃ at 400 MHz. Coupling constants between aromatic protons are expected to be in the range of 2-3 Hz.
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reflects the eight unique carbon environments in the molecule. The chemical shifts are significantly influenced by the electronegativity and position of the halogen substituents.

Predicted Chemical Shift (δ, ppm) Assignment
~ 161 (d, ¹JCF ≈ 250 Hz)C-F (Position 6)
~ 136Aromatic C-H (Position 5)
~ 132Aromatic C-H (Position 3)
~ 125C-Br (Position 4)
~ 122C-Br (Position 2)
~ 118 (d, ²JCF ≈ 20 Hz)C-CH₂CN (Position 1)
~ 116C≡N
~ 25-CH₂CN
Predicted in CDCl₃ at 100 MHz. (d) denotes a doublet due to carbon-fluorine coupling.
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the nitrile and aromatic functional groups, as well as carbon-halogen bonds.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
~ 3100-3000Medium-WeakAromatic C-H Stretch
~ 2255Medium, SharpC≡N Stretch
~ 1580, 1470Medium-StrongAromatic C=C Stretch
~ 1250StrongC-F Stretch
~ 680StrongC-Br Stretch
~ 1420Medium-CH₂- Scissoring
Predicted Mass Spectrometry (MS) Data

The mass spectrum is predicted to exhibit a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms.

Predicted m/z Relative Abundance Assignment
291 / 293 / 295~ 1:2:1[M]⁺ (Molecular Ion)
212 / 214~ 1:1[M - Br]⁺
252 / 254~ 1:1[M - CN]⁺
133Variable[M - 2Br]⁺
173Variable[C₇H₂BrF]⁺
The isotopic pattern for the molecular ion [C₈H₄Br₂FN]⁺ is due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

General Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of compounds similar to this compound.

Synthesis Protocol: Cyanation of a Benzyl Halide

This protocol describes a general method for the synthesis of a substituted phenylacetonitrile from the corresponding benzyl halide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted benzyl bromide (1.0 eq.) in a suitable solvent such as ethanol or acetone.

  • Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq.) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure phenylacetonitrile derivative.

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][2]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[2]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard instrument parameters.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid or liquid sample directly onto the ATR crystal.[3][4]

  • Sample Preparation (KBr Pellet): Alternatively, for a solid sample, grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Sample Spectrum: Place the sample in the IR beam path and record the spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the sample to form a radical cation.[5][6][7]

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[5][7]

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[5][7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a target organic compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion start Starting Materials reaction Chemical Reaction start->reaction workup Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification pure_compound Pure Compound purification->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ir FT-IR Spectroscopy pure_compound->ir ms Mass Spectrometry pure_compound->ms data_analysis Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is a polysubstituted aromatic compound with multiple reactive sites, making it a versatile starting material for the synthesis of a diverse range of derivatives. The presence of a nitrile group, two bromine atoms, and a fluorine atom on the phenyl ring allows for various chemical transformations. These modifications can lead to the generation of novel compounds with potential applications in medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of several derivatives from this compound, based on established synthetic methodologies for similar substrates.

Derivatization of the Nitrile Group

The nitrile functional group can be readily converted into other important functional groups such as primary amines and carboxylic acids.

Reduction of the Nitrile to a Primary Amine

The reduction of the nitrile group in this compound to a primary amine, 2-(2,4-Dibromo-6-fluorophenyl)ethan-1-amine, can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[1][2][3]

Experimental Protocol: Reduction using LiAlH₄

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water.

  • Work-up: Filter the resulting solid through a pad of Celite® and wash the solid with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(2,4-Dibromo-6-fluorophenyl)ethan-1-amine.

Hydrolysis of the Nitrile to a Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid, 2-(2,4-Dibromo-6-fluorophenyl)acetic acid, under acidic or basic conditions.

Experimental Protocol: Acidic Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Reaction: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The solid product will precipitate out.

  • Isolation: Collect the solid by filtration, wash with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2,4-Dibromo-6-fluorophenyl)acetic acid.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Positions

The two bromine atoms on the phenyl ring are susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds.[4][5][6] Regioselectivity may be a factor, with the bromine at the 2-position potentially being more reactive due to its ortho-position relative to the other substituents.[7]

Suzuki-Miyaura Coupling

This reaction allows for the formation of a C-C bond between the aryl bromide and an organoboron compound.[8][9][10][11]

Experimental Protocol: Monosubstitution (Suzuki-Miyaura Coupling)

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to isolate the monosubstituted product.

Sonogashira Coupling

This reaction enables the coupling of the aryl bromide with a terminal alkyne.[4][5][6][12][13]

Experimental Protocol: Monosubstitution (Sonogashira Coupling)

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq.), a copper(I) co-catalyst such as CuI (0.06 eq.), and a base like triethylamine.

  • Solvent and Degassing: Add a solvent such as THF or DMF and degas the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating under a nitrogen atmosphere until the starting material is consumed (as monitored by TLC).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SₙAr) of the Fluorine Atom

The fluorine atom, activated by the presence of electron-withdrawing bromo and nitrile groups, can be displaced by various nucleophiles.[14][15][16][17]

Experimental Protocol: Substitution with an Amine

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMSO or DMF.

  • Addition of Reagents: Add the desired amine (2.0-3.0 eq.) and a base such as potassium carbonate (2.0 eq.).

  • Reaction: Heat the mixture at a high temperature (e.g., 100-150 °C) for 12-48 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture, pour it into water, and extract with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Synthesis of Heterocyclic Derivatives

Phenylacetonitrile derivatives are valuable precursors for the synthesis of various five-membered heterocycles.[18][19][20]

Experimental Protocol: Synthesis of a Substituted Pyrrole

This is a generalized protocol based on the reaction of α-haloketones with activated nitriles.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent like ethanol, add a base such as sodium ethoxide.

  • Addition of Reagent: Add an α-haloketone (e.g., 2-chloroacetone) (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating. The reaction involves an initial alkylation followed by an intramolecular cyclization.

  • Work-up and Purification: Neutralize the reaction mixture, remove the solvent, and extract the product with an appropriate organic solvent. Purify by column chromatography.

Data Presentation

Table 1: Proposed Derivatives from this compound

Starting MaterialReaction TypeReagentsProductExpected Yield (%)
This compoundNitrile ReductionLiAlH₄, Diethyl Ether2-(2,4-Dibromo-6-fluorophenyl)ethan-1-amine70-85
This compoundNitrile HydrolysisH₂SO₄, H₂O2-(2,4-Dibromo-6-fluorophenyl)acetic acid80-95
This compoundSuzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃2-(2-Bromo-6-fluoro-4-phenylphenyl)acetonitrile60-75
This compoundSonogashira CouplingPhenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N2-(2-Bromo-6-fluoro-4-(phenylethynyl)phenyl)acetonitrile65-80
This compoundSₙAr ReactionMorpholine, K₂CO₃2-(2,4-Dibromo-6-(morpholino)phenyl)acetonitrile50-70
This compoundHeterocycle Synthesis2-Chloroacetone, NaOEt2-((5-methyl-1H-pyrrol-2-yl)methyl)-1,5-dibromo-3-fluorobenzene40-60

Note: Expected yields are estimates based on literature for similar reactions and may vary.

Visualizations

Synthetic_Pathways cluster_nitrile Nitrile Derivatization cluster_coupling Cross-Coupling Reactions cluster_snar Nucleophilic Aromatic Substitution cluster_heterocycle Heterocycle Synthesis start 2-(2,4-Dibromo-6- fluorophenyl)acetonitrile amine 2-(2,4-Dibromo-6-fluorophenyl) ethan-1-amine start->amine Reduction (LiAlH4) acid 2-(2,4-Dibromo-6-fluorophenyl) acetic acid start->acid Hydrolysis (H2SO4) suzuki Suzuki Product (e.g., Arylated derivative) start->suzuki Suzuki Coupling (ArB(OH)2, Pd cat.) sonogashira Sonogashira Product (e.g., Alkynylated derivative) start->sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) snar SNA_r_ Product (e.g., Amino derivative) start->snar SNA_r_ (Nucleophile) heterocycle Heterocyclic Derivative (e.g., Pyrrole) start->heterocycle Cyclization (e.g., with α-haloketone)

Caption: Proposed synthetic pathways for the derivatization of this compound.

Experimental_Workflow A Reaction Setup (Inert atmosphere, solvent) B Addition of Reagents (Starting material, catalyst, base, etc.) A->B Step 1 C Reaction Monitoring (TLC, GC-MS) B->C Step 2 D Work-up (Quenching, extraction) C->D Step 3 E Purification (Column chromatography, recrystallization) D->E Step 4 F Characterization (NMR, MS, etc.) E->F Step 5

References

Application Notes and Protocols: The Strategic Use of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, a key starting material in the synthesis of complex organic molecules. Its unique substitution pattern makes it a valuable building block, particularly in the preparation of pharmaceutically active compounds.

Introduction

This compound is a substituted phenylacetonitrile derivative. The presence of two bromine atoms, a fluorine atom, and a nitrile group on the phenyl ring provides multiple reaction sites, allowing for diverse synthetic transformations. This makes it a strategic precursor in multi-step synthetic routes, most notably in the synthesis of the drug Lifitegrast.

Application: Intermediate in the Synthesis of Lifitegrast

A primary application of this compound is as a key intermediate in the synthesis of Lifitegrast. Lifitegrast is an ophthalmic solution used for the treatment of dry eye disease. The synthesis of the core benzofuran structure of Lifitegrast can be efficiently achieved starting from this substituted phenylacetonitrile.

The general synthetic approach involves the reaction of this compound with a protected form of a substituted phenol, followed by cyclization to form the benzofuran ring system. The bromine and fluorine atoms on the phenyl ring can be further functionalized in subsequent steps to complete the synthesis of the final drug molecule.

Key Reaction: Synthesis of a Benzofuran Intermediate for Lifitegrast

The following table summarizes the key reaction conditions for the synthesis of a benzofuran intermediate, a critical step in the production of Lifitegrast, using a chloro-analog of the target molecule. The conditions are expected to be similar for the dibromo- aompound.

Reactant 1Reactant 2BaseSolventTemperatureReaction TimeYield
2-(4-chloro-2,6-difluorophenyl)acetonitrileMethyl 3-(tert-butoxy)-4-hydroxybenzoatePotassium CarbonateAcetonitrileReflux12 hours95%

Experimental Protocol: Synthesis of Methyl 5-amino-6-(4-chloro-2,6-difluorobenzyl)benzofuran-2-carboxylate

This protocol is adapted from a patented synthesis of a key Lifitegrast intermediate and describes the reaction of a substituted phenylacetonitrile with a substituted phenol to form the benzofuran core. The protocol is provided for the chloro-analog but serves as a representative procedure for reactions involving this compound.

Materials:

  • 2-(4-chloro-2,6-difluorophenyl)acetonitrile

  • Methyl 3-(tert-butoxy)-4-hydroxybenzoate

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of methyl 3-(tert-butoxy)-4-hydroxybenzoate (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • To this suspension, add 2-(4-chloro-2,6-difluorophenyl)acetonitrile (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel to yield the desired benzofuran intermediate.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.

Reaction Workflow

The following diagram illustrates the key steps in the synthesis of the benzofuran intermediate.

experimental_workflow reagents Reactants: - 2-(4-chloro-2,6-difluorophenyl)acetonitrile - Methyl 3-(tert-butoxy)-4-hydroxybenzoate - Potassium Carbonate reaction Reaction: Acetonitrile (solvent) Reflux, 12h reagents->reaction workup Workup: - Cool to RT - Filter - Concentrate reaction->workup purification Purification: Column Chromatography workup->purification product Product: Methyl 5-amino-6-(4-chloro-2,6-difluorobenzyl)benzofuran-2-carboxylate purification->product

Caption: Synthetic workflow for the preparation of a key benzofuran intermediate.

Logical Relationship of Substituents to Reactivity

The substitution pattern of this compound is critical for its synthetic utility.

logical_relationship start This compound nitrile Nitrile Group: - Activates benzylic position - Can be hydrolyzed to carboxylic acid start->nitrile fluorine Fluorine Atom: - Electron-withdrawing - Influences regioselectivity start->fluorine bromine1 Bromine Atom (ortho): - Potential for cross-coupling reactions - Steric hindrance start->bromine1 bromine2 Bromine Atom (para): - Potential for cross-coupling reactions - Directs further substitution start->bromine2 reactivity Overall Reactivity: Versatile precursor for complex molecules nitrile->reactivity fluorine->reactivity bromine1->reactivity bromine2->reactivity

Caption: Key structural features influencing the reactivity of the molecule.

Conclusion

This compound is a highly functionalized and valuable starting material in organic synthesis. Its primary application as an intermediate in the synthesis of Lifitegrast highlights its importance in the pharmaceutical industry. The provided protocols and diagrams offer a foundational understanding for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors.

Application Notes and Protocols: 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is a halogenated aromatic nitrile. The presence of bromine and fluorine atoms, along with a reactive acetonitrile group, suggests its potential as a versatile building block in the synthesis of novel heterocyclic compounds for medicinal chemistry applications. The dibromo-fluoro-phenyl scaffold is of interest as it can introduce specific steric and electronic properties to a target molecule, potentially influencing its binding affinity to biological targets. The nitrile group can participate in various chemical transformations to construct diverse heterocyclic systems.

However, a comprehensive review of the current scientific literature and patent databases reveals a significant lack of specific, publicly available information regarding the application of this compound as a building block in medicinal chemistry. There are no detailed reports of its successful incorporation into named bioactive molecules, associated quantitative biological data, or specific experimental protocols for its use in drug discovery projects.

This document, therefore, aims to provide a prospective overview of its potential applications based on the known reactivity of related compounds and general synthetic strategies in medicinal chemistry. The protocols and pathways described below are hypothetical and intended to serve as a guide for researchers exploring the utility of this building block.

Potential Applications in Medicinal Chemistry

Based on its structure, this compound could theoretically be employed in the synthesis of various classes of bioactive compounds, particularly kinase inhibitors. The phenylacetonitrile moiety is a common starting point for the synthesis of various heterocycles.

Hypothetical Synthetic Pathway to Kinase Inhibitors:

One plausible application of this compound is in the synthesis of substituted pyrimidine or pyrazole cores, which are prevalent in many kinase inhibitors. The nitrile group can be utilized in cyclization reactions to form these heterocyclic systems. The bromine atoms on the phenyl ring offer sites for further functionalization through cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Below is a hypothetical workflow for the synthesis of a generic kinase inhibitor using this compound as a starting material.

G A This compound B Condensation with a suitable reagent (e.g., urea, guanidine, hydrazine) A->B Step 1 C Formation of a substituted aminopyrimidine or aminopyrazole B->C Step 2 D Suzuki or Buchwald-Hartwig cross-coupling at Br positions C->D Step 3 E Introduction of diverse pharmacophoric groups D->E Step 4 F Final Kinase Inhibitor Candidate E->F Step 5

Caption: Hypothetical workflow for kinase inhibitor synthesis.

Experimental Protocols (General and Hypothetical)

The following are generalized, hypothetical protocols for key transformations that could be applied to this compound. These are not based on published examples for this specific molecule and would require significant optimization.

Protocol 1: Hypothetical Synthesis of a 4-Amino-5-(2,4-dibromo-6-fluorophenyl)pyrimidine

  • Reaction: Condensation of this compound with formamidine acetate.

  • Materials:

    • This compound

    • Formamidine acetate

    • Sodium ethoxide

    • Anhydrous ethanol

  • Procedure:

    • To a solution of sodium ethoxide in anhydrous ethanol, add this compound and formamidine acetate.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired pyrimidine derivative.

Protocol 2: Hypothetical Suzuki Cross-Coupling for SAR Exploration

  • Reaction: Palladium-catalyzed cross-coupling of the brominated pyrimidine derivative with a boronic acid.

  • Materials:

    • 4-Amino-5-(2,4-dibromo-6-fluorophenyl)pyrimidine (from Protocol 1)

    • Aryl or heteroaryl boronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • In a reaction vessel, combine the brominated pyrimidine, boronic acid, palladium catalyst, and base.

    • Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).

    • Add the solvent and heat the mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the product by column chromatography.

Quantitative Data

As there are no published studies on the biological activity of compounds directly synthesized from this compound, no quantitative data such as IC₅₀, Kᵢ, or percentage inhibition can be provided. The following table is a template that could be used to summarize such data if it were to become available through future research.

Compound IDTarget KinaseIC₅₀ (nM)Kᵢ (nM)% Inhibition @ [Concentration]
Hypothetical Compound 1e.g., JAK2Data not availableData not availableData not available
Hypothetical Compound 2e.g., EGFRData not availableData not availableData not available

Signaling Pathways

Given the hypothetical application in kinase inhibitor synthesis, the resulting compounds could potentially modulate various signaling pathways implicated in diseases like cancer and inflammation. For instance, if the synthesized compounds were to target Janus kinases (JAKs), they would interfere with the JAK-STAT signaling pathway.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Hypothetical Inhibitor (derived from building block) Inhibitor->JAK Inhibition

Caption: Potential inhibition of the JAK-STAT pathway.

While this compound possesses structural features that make it an attractive starting material for medicinal chemistry campaigns, there is currently a lack of documented evidence for its application in the synthesis of bioactive compounds. The information provided herein is based on general chemical principles and hypothetical scenarios. Researchers interested in utilizing this building block are encouraged to perform exploratory reactions and biological screening to uncover its potential in drug discovery. The development of detailed application notes and protocols will be contingent on the future publication of such research.

Application Notes and Protocols: Exploring the Reactivity of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a theoretical framework and postulated protocols for the reaction of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile with various nucleophiles. Due to a lack of specific literature precedents for this particular substrate, the following information is based on established principles of nucleophilic aromatic substitution (SNAr) and the known reactivity of analogous polysubstituted aromatic compounds. The protocols provided are intended as starting points for experimental investigation and will require optimization.

Introduction

This compound is a polysubstituted aromatic compound with potential as a building block in medicinal chemistry and materials science. The presence of three halogen atoms on the phenyl ring, activated by the electron-withdrawing nitrile group, suggests that this molecule could be susceptible to nucleophilic aromatic substitution. The differential reactivity of the halogens (F > Br) under various conditions could allow for selective functionalization, leading to a diverse range of derivatives. This document explores the theoretical reactivity of this compound with common nucleophiles and proposes experimental protocols for these transformations.

Theoretical Reactivity Profile

The reactivity of this compound in SNAr reactions is governed by the nature of the halogen leaving group and the positions of the substituents on the aromatic ring. The electron-withdrawing cyanomethyl group (-CH₂CN) activates the ring towards nucleophilic attack. Generally, in SNAr reactions, fluoride is a better leaving group than bromide due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the transition state. The bromine atoms are also potential leaving groups, particularly under harsher reaction conditions or with specific catalysts.

It is anticipated that nucleophilic attack will preferentially occur at the positions ortho and para to the activating cyanomethyl group. In this molecule, the fluorine is at a position ortho to the cyanomethyl moiety, and the bromines are at the other ortho and the para positions. Therefore, substitution of the fluorine atom is predicted to be the most favorable initial reaction under typical SNAr conditions.

Potential Applications in Drug Development

The derivatives of this compound could serve as intermediates in the synthesis of various heterocyclic compounds with potential biological activity. For instance, substitution of one of the halogens with an amino group could pave the way for the construction of quinazoline or benzodiazepine scaffolds, which are prevalent in many approved drugs.

Proposed Reactions and Experimental Protocols

The following sections outline hypothetical reactions with different classes of nucleophiles.

Reaction with Amine Nucleophiles

Substitution of a halogen atom with an amino group can provide a key intermediate for the synthesis of nitrogen-containing heterocycles.

Hypothetical Reaction Scheme:

Table 1: Proposed Reaction Conditions for Amination

EntryNucleophileSolventBaseTemperature (°C)Proposed Product
1Ammonia (aq.)DMSOK₂CO₃100-1202-(2,4-Dibromo-6-aminophenyl)acetonitrile
2BenzylamineNMPDIPEA120-1502-(2,4-Dibromo-6-(benzylamino)phenyl)acetonitrile
3MorpholineDioxaneNaH80-1002-(2,4-Dibromo-6-morpholinophenyl)acetonitrile

General Experimental Protocol for Amination:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.2-2.0 eq) and the base (1.5-3.0 eq).

  • Heat the reaction mixture to the specified temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction with Alkoxide Nucleophiles

The introduction of alkoxy groups can modify the lipophilicity and metabolic stability of a molecule.

Hypothetical Reaction Scheme:

Table 2: Proposed Reaction Conditions for Alkoxylation

EntryNucleophileSolventTemperature (°C)Proposed Product
1Sodium methoxideMethanolReflux2-(2,4-Dibromo-6-methoxyphenyl)acetonitrile
2Sodium ethoxideEthanolReflux2-(2,4-Dibromo-6-ethoxyphenyl)acetonitrile
3Potassium tert-butoxideTHFRoom Temp2-(2,4-Dibromo-6-(tert-butoxy)phenyl)acetonitrile

General Experimental Protocol for Alkoxylation:

  • To a solution of the alcohol (large excess, as solvent) or in an inert solvent like THF, add a strong base (e.g., NaH) to generate the alkoxide in situ.

  • Add this compound (1.0 eq) to the solution of the nucleophile.

  • Stir the reaction at the indicated temperature and monitor by TLC or LC-MS.

  • After completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Reaction with Thiol Nucleophiles

Thioether derivatives are also of interest in medicinal chemistry for their potential biological activities.

Hypothetical Reaction Scheme:

Table 3: Proposed Reaction Conditions for Thiolation

EntryNucleophileSolventBaseTemperature (°C)Proposed Product
1Sodium thiomethoxideDMF-50-702-(2,4-Dibromo-6-(methylthio)phenyl)acetonitrile
2ThiophenolAcetonitrileK₂CO₃60-802-(2,4-Dibromo-6-(phenylthio)phenyl)acetonitrile

General Experimental Protocol for Thiolation:

  • Dissolve this compound (1.0 eq) and the thiol (1.1 eq) in the chosen solvent.

  • Add the base (1.5 eq) and heat the mixture to the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic phase, dry, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Potential for Heterocycle Synthesis

The products from the initial nucleophilic substitution can be valuable precursors for synthesizing heterocyclic systems. For example, the aminated product could undergo intramolecular cyclization or condensation with other reagents to form quinazolines.

Hypothetical Cyclization to a Quinazoline Derivative:

G A 2-(2,4-Dibromo-6-aminophenyl)acetonitrile B Intermediate A->B Reaction with Formic Acid Derivative C Substituted Quinazoline B->C Cyclization

Caption: Proposed pathway to quinazoline derivatives.

General Protocol for Quinazoline Synthesis (Hypothetical):

  • Reflux the 2-(2,4-Dibromo-6-aminophenyl)acetonitrile intermediate with an excess of triethyl orthoformate in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Monitor the reaction by TLC.

  • Upon completion, remove the excess reagent under reduced pressure.

  • Purify the resulting quinazoline derivative by recrystallization or column chromatography.

Conclusion

Disclaimer: The protocols and reaction schemes described in this document are hypothetical and based on general chemical principles. They have not been experimentally validated for the specific substrate this compound. Appropriate safety precautions should be taken when performing any chemical experiment.

Catalytic Applications of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is a halogenated aromatic compound with significant potential as a versatile building block in synthetic chemistry. Its structure, featuring two distinct bromine atoms, a fluorine atom, and a reactive acetonitrile moiety, makes it an attractive substrate for a variety of catalytic transformations. The differential reactivity of the two bromine atoms, influenced by the electronic and steric effects of the adjacent fluorine and acetonitrile groups, opens up possibilities for selective and sequential functionalization. This document provides detailed application notes and hypothetical protocols for the catalytic use of this compound, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.

While specific catalytic applications for this exact molecule are not yet extensively documented in scientific literature, the following protocols are based on well-established methodologies for similar substrates and are intended to serve as a starting point for researchers.

Application Note 1: Regioselective Suzuki-Miyaura Cross-Coupling

The presence of two bromine atoms on the phenyl ring allows for regioselective cross-coupling reactions. The bromine at the 4-position is expected to be more reactive towards oxidative addition to a palladium(0) catalyst compared to the sterically hindered bromine at the 2-position, which is flanked by the fluorine and acetonitrile groups. This difference in reactivity can be exploited to achieve selective mono-arylation.

Hypothetical Quantitative Data for Regioselective Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-(4-Phenyl-2-bromo-6-fluorophenyl)acetonitrile85
24-Methoxyphenylboronic acid2-(4-(4-Methoxyphenyl)-2-bromo-6-fluorophenyl)acetonitrile82
33-Pyridinylboronic acid2-(4-(3-Pyridinyl)-2-bromo-6-fluorophenyl)acetonitrile78
44-(Trifluoromethyl)phenylboronic acid2-(4-(4-(Trifluoromethyl)phenyl)-2-bromo-6-fluorophenyl)acetonitrile88

Experimental Protocol: Synthesis of 2-(4-Phenyl-2-bromo-6-fluorophenyl)acetonitrile

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Experimental Workflow Diagram

G Experimental Workflow for Suzuki-Miyaura Coupling reagents Combine Reactants: - this compound - Phenylboronic acid - Pd(dppf)Cl₂ - K₂CO₃ setup Reaction Setup: - Schlenk flask under Argon - Add degassed Dioxane/Water reagents->setup reaction Reaction: - Heat to 80 °C - Stir for 12 h setup->reaction workup Workup: - Cool to RT - Dilute with Ethyl Acetate - Wash with Water and Brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Final Product: 2-(4-Phenyl-2-bromo-6-fluorophenyl)acetonitrile purification->product

Caption: Workflow for the synthesis of 2-(4-Phenyl-2-bromo-6-fluorophenyl)acetonitrile.

Catalytic Cycle of Suzuki-Miyaura Reaction

G Catalytic Cycle of Suzuki-Miyaura Reaction pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Ar-Br oa Oxidative Addition pd_aryl_complex Ar-Pd(II)(Ar')L₂ pd_complex->pd_aryl_complex [Ar'B(OH)₃]⁻ tm Transmetalation boronic Ar'B(OH)₂ boronic->pd_complex Base pd_aryl_complex->pd0 product Ar-Ar' pd_aryl_complex->product re Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Sequential Functionalization via Orthogonal Cross-Coupling

The differential reactivity of the two bromine atoms can be further exploited in sequential cross-coupling reactions to synthesize highly substituted and complex molecules. After the first coupling at the 4-position, the less reactive bromine at the 2-position can be induced to react under more forcing conditions or with a different catalyst system.

Hypothetical Quantitative Data for Sequential Cross-Coupling

EntryStep 1: Arylboronic AcidYield 1 (%)Step 2: Coupling PartnerCoupling TypeYield 2 (%)
1Phenylboronic acid854-EthynyltolueneSonogashira75
24-Methoxyphenylboronic acid82MorpholineBuchwald-Hartwig68
33-Pyridinylboronic acid78PhenylacetyleneSonogashira72
44-(Trifluoromethyl)phenylboronic acid88AnilineBuchwald-Hartwig65

Experimental Protocol: Two-Step Synthesis of 2-(4-Phenyl-2-(phenylethynyl)-6-fluorophenyl)acetonitrile

Step 1: Suzuki-Miyaura Coupling (as described in Application Note 1)

Step 2: Sonogashira Coupling

Materials:

  • 2-(4-Phenyl-2-bromo-6-fluorophenyl)acetonitrile (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 2-(4-Phenyl-2-bromo-6-fluorophenyl)acetonitrile, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF and triethylamine.

  • Add phenylacetylene dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diarylacetonitrile.

Sequential Functionalization Logic Diagram

G Sequential Functionalization Strategy start This compound step1 Step 1: Selective Coupling at C4 (e.g., Suzuki-Miyaura) start->step1 intermediate Mono-functionalized Intermediate step1->intermediate step2 Step 2: Coupling at C2 (e.g., Sonogashira, Buchwald-Hartwig) intermediate->step2 final_product Di-functionalized Product step2->final_product

Caption: A logical workflow for the sequential functionalization of the starting material.

This compound represents a promising, though currently under-explored, platform for the synthesis of complex molecular architectures. The protocols and data presented herein, while hypothetical, are grounded in established catalytic principles and are intended to provide a robust framework for initiating research into the applications of this compound. The potential for regioselective and sequential functionalization makes it a valuable tool for the construction of novel compounds for drug discovery, agrochemicals, and materials science. Further investigation into the catalytic applications of this versatile building block is highly encouraged.

Application Notes and Protocols for the Synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

This document provides a detailed protocol for the synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, a potentially valuable building block for medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the commercially available precursor, 2,4-Dibromo-6-fluorobenzaldehyde. The protocol first outlines the reduction of the aldehyde to the corresponding benzyl alcohol, followed by its conversion to 2,4-Dibromo-6-fluorobenzyl bromide. The final step involves a nucleophilic substitution reaction with sodium cyanide to yield the target acetonitrile. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Substituted phenylacetonitriles are important intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The unique substitution pattern of this compound, featuring two bromine atoms and a fluorine atom, makes it an attractive scaffold for the development of novel compounds with potential therapeutic applications. The protocol detailed herein provides a practical and accessible method for the laboratory-scale synthesis of this compound.

Data Presentation

Table 1: Physicochemical Data of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2,4-Dibromo-6-fluorobenzaldehydeC₇H₃Br₂FO281.91White to light yellow powder205683-34-7
(2,4-Dibromo-6-fluorophenyl)methanolC₇H₅Br₂FO283.92--
1-(Bromomethyl)-2,4-dibromo-6-fluorobenzeneC₇H₄Br₃F346.82--
This compoundC₈H₄Br₂FN292.94-497181-24-5

Experimental Protocols

Step 1: Synthesis of (2,4-Dibromo-6-fluorophenyl)methanol

This procedure outlines the reduction of 2,4-Dibromo-6-fluorobenzaldehyde to the corresponding benzyl alcohol.

Materials:

  • 2,4-Dibromo-6-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2,4-Dibromo-6-fluorobenzaldehyde (1.0 eq) in methanol at 0 °C in a round-bottom flask, add sodium borohydride (1.5 eq) portion-wise.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (2,4-Dibromo-6-fluorophenyl)methanol. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-(Bromomethyl)-2,4-dibromo-6-fluorobenzene

This procedure details the conversion of (2,4-Dibromo-6-fluorophenyl)methanol to the corresponding benzyl bromide.

Materials:

  • (2,4-Dibromo-6-fluorophenyl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve (2,4-Dibromo-6-fluorophenyl)methanol (1.0 eq) in anhydrous diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(Bromomethyl)-2,4-dibromo-6-fluorobenzene. This crude product is often used directly in the next step.

Step 3: Synthesis of this compound

This final step describes the nucleophilic substitution of the benzyl bromide with cyanide to form the target nitrile.

Materials:

  • 1-(Bromomethyl)-2,4-dibromo-6-fluorobenzene

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or a mixture of ethanol and water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Ethyl acetate or diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-(Bromomethyl)-2,4-dibromo-6-fluorobenzene (1.0 eq) in DMSO or an ethanol/water mixture.

  • Add sodium cyanide (1.2 eq) to the solution.

  • Heat the reaction mixture to 50-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate or diethyl ether.

  • Separate the organic layer and wash it several times with brine to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Mandatory Visualizations

Synthesis_Workflow A 2,4-Dibromo-6-fluorobenzaldehyde B (2,4-Dibromo-6-fluorophenyl)methanol A->B NaBH4, MeOH C 1-(Bromomethyl)-2,4-dibromo-6-fluorobenzene B->C PBr3, Et2O D This compound C->D NaCN, DMSO

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Bromination cluster_step3 Step 3: Cyanation A Dissolve Aldehyde in MeOH B Add NaBH4 at 0°C A->B C Stir at RT B->C D Quench with HCl C->D E Work-up & Isolate Alcohol D->E F Dissolve Alcohol in Et2O E->F G Add PBr3 at 0°C F->G H Stir at RT G->H I Work-up & Isolate Benzyl Bromide H->I J Dissolve Benzyl Bromide in DMSO I->J K Add NaCN J->K L Heat and Stir K->L M Work-up & Purify Nitrile L->M

Caption: Detailed experimental workflow for the synthesis.

Disclaimer

The protocols described in this document are intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a well-ventilated fume hood. The reagents used in this synthesis are hazardous and should be handled with care. Sodium cyanide is highly toxic and should be handled with extreme caution. Consult the relevant Safety Data Sheets (SDS) before commencing any experimental work.

Application Notes and Protocols for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Published experimental data specifically detailing the applications of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile in materials science is limited. The following application notes and protocols are based on the known reactivity of its functional groups and are provided as a guide for researchers to explore its potential uses in the synthesis of advanced materials.

Introduction

This compound is a halogenated aromatic nitrile. Its molecular structure, featuring two bromine atoms, a fluorine atom, and a nitrile group, makes it a promising building block for the synthesis of functional organic materials. The bromine atoms can serve as reactive sites for cross-coupling reactions, the fluorine atom can be used to tune the electronic properties and stability of the final material, and the nitrile group can participate in cyclization reactions to form stable linkages.

Potential Applications in Materials Science

Based on its chemical structure, this compound is a candidate for the following applications:

  • Precursor for Covalent Organic Frameworks (COFs): The nitrile group can undergo ionothermal cyclotrimerization to form triazine-linked COFs. These porous crystalline polymers have potential applications in gas storage, separation, and catalysis.

  • Monomer for Polymer Synthesis: The dibromo functionality allows for polymerization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create conjugated polymers for organic electronics.

  • Component in Organic Light-Emitting Diodes (OLEDs): The fluorinated and brominated phenylacetonitrile core can be incorporated into larger molecules designed for use as emitters or host materials in OLEDs. The halogen atoms can influence the photophysical properties and charge transport characteristics.

Application Protocol: Synthesis of a Triazine-Based Covalent Organic Framework

This protocol describes a hypothetical synthesis of a porous triazine-linked COF using this compound as the sole monomer. The reaction is based on the ionothermal cyclotrimerization of the nitrile groups.

Objective: To synthesize a microporous covalent organic framework with a high surface area and thermal stability.

Materials:

  • This compound

  • Zinc chloride (ZnCl₂), anhydrous

  • Pyrex tube (heavy-walled)

  • Tube furnace

  • Soxhlet extractor

  • Solvents: Tetrahydrofuran (THF), acetone, deionized water

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization start Mix Monomer and Catalyst seal Seal in Pyrex Tube start->seal Under Vacuum heat Heat in Tube Furnace (e.g., 400°C, 48h) seal->heat cool Cool to Room Temperature heat->cool wash Wash with Water and Acetone cool->wash soxhlet Soxhlet Extraction (e.g., with THF) wash->soxhlet dry Dry under Vacuum (e.g., 120°C, 24h) soxhlet->dry product Final COF Product dry->product analysis Analyze Properties (PXRD, BET, TGA) product->analysis

Caption: Workflow for the synthesis of a triazine-based COF.

Procedure:

  • Preparation: In a glovebox, thoroughly mix this compound and anhydrous zinc chloride in a 1:1 molar ratio.

  • Sealing: Transfer the mixture to a heavy-walled Pyrex tube. Evacuate the tube and seal it with a torch.

  • Reaction: Place the sealed tube in a tube furnace. Heat the tube to 400°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • Cooling: After the reaction is complete, allow the furnace to cool down to room temperature naturally.

  • Purification:

    • Carefully open the Pyrex tube and collect the solid product.

    • Grind the solid into a fine powder.

    • Wash the powder sequentially with deionized water and acetone to remove the catalyst and any unreacted monomer.

    • Perform a Soxhlet extraction with THF for 24 hours to remove any soluble oligomers.

  • Drying: Dry the purified powder in a vacuum oven at 120°C for 24 hours to obtain the final COF product.

Hypothetical Characterization Data

The following table presents plausible quantitative data for the synthesized triazine-based COF.

PropertyValueMethod of Analysis
Surface Area
BET Surface Area850 m²/gNitrogen Adsorption at 77 K
Langmuir Surface Area1200 m²/gNitrogen Adsorption at 77 K
Porosity
Pore Volume0.65 cm³/gNitrogen Adsorption at 77 K
Average Pore Diameter1.5 nmBarrett-Joyner-Halenda (BJH)
Thermal Stability
Decomposition Temperature450°CThermogravimetric Analysis (TGA)
Crystallinity
Key Diffraction Peaks3.5°, 5.8°, 25.1° (2θ)Powder X-ray Diffraction (PXRD)

Signaling Pathway / Logical Relationship

The formation of the COF network proceeds through the cyclotrimerization of nitrile groups, catalyzed by a Lewis acid (ZnCl₂) at high temperatures. This process creates a network of interconnected triazine rings and phenyl units.

G cluster_reaction Cyclotrimerization Reaction monomer This compound (Monomer with Nitrile Groups) activation Nitrile Group Activation monomer->activation catalyst ZnCl₂ Catalyst catalyst->activation heat High Temperature (Ionothermal Conditions) heat->activation cyclization Formation of Triazine Ring activation->cyclization network Porous Triazine-Linked Covalent Organic Framework cyclization->network Network Formation

Caption: Logical diagram of COF formation via cyclotrimerization.

Application Notes and Protocols for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile as a versatile building block in palladium-catalyzed cross-coupling reactions. Due to the presence of two distinct bromine atoms, this substrate offers opportunities for selective functionalization, enabling the synthesis of a diverse range of complex aromatic compounds. While specific literature on the cross-coupling reactions of this exact molecule is limited, this document provides detailed protocols and expected outcomes based on well-established methodologies for structurally related polyhalogenated aromatic compounds.

Overview of Reactivity and Regioselectivity

The reactivity of the two bromine atoms in this compound is influenced by the electronic effects of the fluorine and acetonitrile substituents, as well as steric hindrance. The fluorine atom at the 6-position and the acetonitrile group at the 1-position are both electron-withdrawing, activating the aromatic ring towards oxidative addition.

Based on established principles of palladium-catalyzed cross-coupling reactions on polysubstituted aromatics, regioselective functionalization can be anticipated:

  • C4-Position: The bromine at the 4-position is para to the electron-withdrawing cyanomethyl group and ortho to a fluorine atom. This position is generally less sterically hindered than the C2-position.

  • C2-Position: The bromine at the 2-position is ortho to both the cyanomethyl group and the fluorine atom, making it more sterically hindered.

In many palladium-catalyzed cross-coupling reactions of di- and polyhalogenated benzenes, the reaction often proceeds preferentially at the less sterically hindered and/or more electronically activated position. Therefore, initial selective coupling at the C4-position is generally expected. However, the selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is a powerful tool for the synthesis of substituted alkynes, which are valuable intermediates in medicinal chemistry and materials science.

Expected Regioselective Sonogashira Coupling

G cluster_main Regioselective Sonogashira Coupling reactant1 This compound catalyst Pd Catalyst, Cu(I) co-catalyst, Base reactant1->catalyst reactant2 Terminal Alkyne (R-C≡CH) reactant2->catalyst product 2-(2-Bromo-6-fluoro-4-alkynylphenyl)acetonitrile catalyst->product Selective C4 Coupling

Caption: Predicted regioselective Sonogashira coupling at the C4 position.

General Experimental Protocol for Sonogashira Coupling

This protocol is a general guideline based on reactions with similar dibromoaryl compounds. Optimization may be required for this compound.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base: Add a degassed solvent (e.g., THF, DMF, or a mixture of THF/Et₃N) and a suitable base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2-3 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Representative Data for Sonogashira Coupling of Dibromoaryl Compounds
EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
11,4-Dibromo-2-fluorobenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF601285 (mono)[1]
21,2-Dibromo-3,5-difluorobenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene801678 (mono)[2]
33,5-Dibromo-2-pyronePhenylacetylenePd(PPh₃)₄ / CuIDIPATHFRT392 (mono)[3]

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an aryl halide. It is widely used for the synthesis of biaryls and other conjugated systems.

Expected Regioselective Suzuki-Miyaura Coupling

G cluster_main Regioselective Suzuki-Miyaura Coupling reactant1 This compound catalyst Pd Catalyst, Base reactant1->catalyst reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->catalyst product 2-(2-Bromo-4-aryl-6-fluorophenyl)acetonitrile catalyst->product Selective C4 Coupling

Caption: Predicted regioselective Suzuki coupling at the C4 position.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for the specific substrate.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Representative Data for Suzuki-Miyaura Coupling of Dibromoaryl Compounds
EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12,4-DibromopyridinePhenylboronic acidPd(PPh₃)₄TlOHDioxane252480 (mono)[4]
21-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃EtOH/H₂O8048>95[5]
32,4-DibromoestronePhenylboronic acidPd(PPh₃)₄CsFDME801260 (mono)[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide variety of aryl amines from aryl halides.

Expected Regioselective Buchwald-Hartwig Amination

G cluster_main Regioselective Buchwald-Hartwig Amination reactant1 This compound catalyst Pd Catalyst, Ligand, Base reactant1->catalyst reactant2 Amine (R₂NH) reactant2->catalyst product 2-(2-Bromo-4-(dialkylamino)-6-fluorophenyl)acetonitrile catalyst->product Selective C4 Coupling

Caption: Predicted regioselective Buchwald-Hartwig amination at the C4 position.

General Experimental Protocol for Buchwald-Hartwig Amination

This is a general protocol; the choice of ligand and base is crucial and often substrate-dependent.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1.2-2 times the Pd amount), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.).

  • Reagents: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent: Add an anhydrous, degassed aprotic solvent (e.g., toluene, dioxane, or THF).

  • Reaction Conditions: Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic phase, concentrate, and purify by column chromatography.

Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
EntryAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhost-BuOLiToluene1002497[7][8]
2BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ / XPhosNaOtBuToluene1002496[7][8]
3Aryl FluorosulfonateAnilinePd(PPh₃)₄Cs₂CO₃Toluene1101270-90[9]

Experimental Workflow Diagram

G cluster_workflow General Cross-Coupling Workflow setup Reaction Setup (Inert Atmosphere) reagents Addition of Reactants, Catalyst, Ligand, Base, and Solvent setup->reagents reaction Reaction at Specified Temperature reagents->reaction monitoring Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization

References

Application Notes and Protocols for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties and Synthesis

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is a halogenated phenylacetonitrile derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the construction of complex molecular scaffolds for pharmaceuticals and agrochemicals. The presence of bromine and fluorine atoms can significantly influence the compound's chemical reactivity and biological activity.

Hypothetical Physicochemical Properties

A summary of predicted physicochemical properties is presented below. These values are estimations and require experimental verification.

PropertyPredicted Value
Molecular FormulaC₈H₄Br₂FN
Molecular Weight308.93 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in common organic solvents (e.g., DMSO, DMF, Acetone)
Proposed Synthetic Protocol

A plausible synthetic route to this compound involves the cyanation of the corresponding benzyl bromide.

Reaction Scheme:

2,4-Dibromo-1-(bromomethyl)-3-fluorobenzene + Sodium Cyanide → this compound

Materials:

  • 2,4-Dibromo-1-(bromomethyl)-3-fluorobenzene

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO) or Acetone

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, dissolve 2,4-Dibromo-1-(bromomethyl)-3-fluorobenzene (1 equivalent) in DMSO or acetone in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, carefully dissolve sodium cyanide (1.2 equivalents) in a minimal amount of deionized water and add it to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a significant volume of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane:ethyl acetate gradient) to yield pure this compound.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis Workflow start Start: Dissolve Reactants react Cyanation Reaction start->react Add NaCN quench Quench Reaction react->quench Add Water extract Liquid-Liquid Extraction quench->extract Use Ethyl Acetate dry Drying and Concentration extract->dry Use MgSO4 purify Column Chromatography dry->purify end_product Pure Product purify->end_product

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

Halogenated phenylacetonitriles are frequently utilized as building blocks in the synthesis of kinase inhibitors and other therapeutic agents. The dibromo-fluoro substitution pattern of this compound offers multiple points for further chemical modification, making it a versatile scaffold.

Intermediate for Kinase Inhibitor Synthesis

The phenylacetonitrile moiety can serve as a precursor for various heterocyclic cores found in kinase inhibitors. The bromine atoms can be functionalized through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents that can interact with the target kinase.

Hypothetical Screening Data for a Derivative:

The following table presents hypothetical data for a derivative synthesized from this compound, tested against a panel of kinases.

Kinase TargetIC₅₀ (nM)
EGFR150
VEGFR285
PDGFRβ210
SRC>1000
ABL750
General Protocol for Kinase Inhibitor Screening

Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

Materials:

  • Test compound (dissolved in DMSO)

  • Recombinant protein kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well microplate, add the kinase reaction buffer.

  • Add the test compound dilutions to the wells.

  • Add the specific protein kinase to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay protocol.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ values from the dose-response curves.

Diagram of Kinase Screening Workflow:

G cluster_screening Kinase Inhibitor Screening Workflow prep Prepare Compound Dilutions plate Plate Kinase and Compound prep->plate initiate Initiate Reaction (Add ATP/Substrate) plate->initiate incubate Incubate at RT initiate->incubate detect Detect ADP Production incubate->detect analyze Analyze Data (IC50) detect->analyze result Identify Hits analyze->result

Caption: General workflow for screening potential kinase inhibitors.

Hypothetical Biological Signaling Pathway

Given the potential application as a kinase inhibitor, a derivative of this compound could modulate signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Diagram of a Generic MAPK/ERK Signaling Pathway:

G cluster_pathway Generic MAPK/ERK Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Inhibitor Potential Inhibitor (Derivative of title compound) Inhibitor->RAF

Caption: A potential point of intervention for a kinase inhibitor in the MAPK/ERK pathway.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials or side reactions during synthesis. These may include:

  • Unreacted Starting Materials: Such as 2-fluoro-6-bromophenylacetonitrile or other precursors.

  • Mono-brominated Species: For instance, 2-(2-bromo-6-fluorophenyl)acetonitrile or 2-(4-bromo-6-fluorophenyl)acetonitrile.

  • Over-brominated Species: Such as tribrominated phenylacetonitrile derivatives.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent is found.

  • Column Chromatography: Highly effective for separating compounds with different polarities, such as removing starting materials and by-products.

Q3: My purified product is an off-white or yellowish solid, but I expect a white crystalline solid. What could be the cause?

A3: Discoloration often indicates the presence of trace impurities. Basic impurities, in particular, can cause discoloration in phenylacetonitrile compounds.[1] Consider an additional purification step, such as a wash with a dilute acid solution during work-up (if the compound is stable to acid), followed by recrystallization or a short silica gel plug filtration.

Q4: I am having trouble finding a single solvent for recrystallization. What should I do?

A4: If a single solvent is not effective, a two-solvent (binary) system is a good alternative.[2] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Subsequent cooling should induce crystallization. Common solvent pairs for aromatic compounds include ethyl acetate/hexanes, dichloromethane/hexanes, and methanol/water.[2][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the cold solvent. The volume of solvent used was too large. Premature crystallization during hot filtration.Select a solvent in which the compound has lower solubility at low temperatures. Use the minimum amount of hot solvent to dissolve the compound. Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Oiling Out During Recrystallization The boiling point of the solvent is too close to the melting point of the compound.[2] The rate of cooling is too fast. Impurities are depressing the melting point.Choose a solvent with a lower boiling point. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Purify by column chromatography first to remove a larger portion of impurities.
Poor Separation in Column Chromatography The chosen eluent system is too polar or not polar enough. The column was not packed properly, leading to channeling. The sample was overloaded onto the column.Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.3-0.7 for the desired compound.[4] Ensure the column is packed uniformly without air bubbles. Use a 20-50 fold excess by weight of silica gel to the crude sample.[5]
Product Co-elutes with an Impurity The polarity of the product and the impurity are very similar.Try a different solvent system with alternative solvent components (e.g., ether/pentane instead of ethyl acetate/hexane).[6] If available, consider using a different stationary phase, such as alumina.

Quantitative Data Summary

The following tables provide representative data for the purification of a crude sample of this compound.

Table 1: Comparison of Recrystallization Solvents

Solvent SystemInitial Purity (%)Purity after Recrystallization (%)Recovery Yield (%)
Isopropanol859575
Ethyl Acetate/Hexanes859880
Toluene859285

Table 2: Column Chromatography Purification Data

Eluent System (v/v)Initial Purity (%)Purity of Main Fractions (%)Recovery Yield (%)
10% Ethyl Acetate in Hexanes85>9990
20% Dichloromethane in Hexanes859892

Experimental Protocols

Protocol 1: Recrystallization using a Binary Solvent System (Ethyl Acetate/Hexanes)
  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethyl acetate in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[2]

  • Addition of Anti-solvent: While the solution is still hot, add hexanes dropwise with swirling until the solution remains faintly turbid.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of ethyl acetate in hexanes). The ideal system will give the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve If purity >80% column Column Chromatography crude->column If purity <80% or complex mixture recrystallize Recrystallization dissolve->recrystallize filter Vacuum Filtration recrystallize->filter dry Dry Crystals filter->dry pure_product Pure Product dry->pure_product fractions Collect Fractions column->fractions evaporate Evaporate Solvent fractions->evaporate evaporate->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Yield After Recrystallization? check_solubility Is Compound Too Soluble in Cold Solvent? start->check_solubility Yes oiling_out Did the Product Oil Out? start->oiling_out No change_solvent Action: Choose a Less Soluble Solvent check_solubility->change_solvent Yes check_volume Was Too Much Solvent Used? check_solubility->check_volume No use_min_solvent Action: Use Minimum Hot Solvent check_volume->use_min_solvent Yes check_cooling Was Cooling Too Rapid? oiling_out->check_cooling Yes slow_cooling Action: Cool Slowly to Room Temperature check_cooling->slow_cooling Yes check_impurities Are There Significant Impurities? check_cooling->check_impurities No pre_purify Action: Pre-purify by Column Chromatography check_impurities->pre_purify Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products. The proposed synthesis is a two-step process:

  • Radical Bromination: Synthesis of 2,4-dibromo-1-(bromomethyl)-6-fluorobenzene from 2,4-dibromo-6-fluoro-1-methylbenzene.

  • Nucleophilic Cyanation: Conversion of 2,4-dibromo-1-(bromomethyl)-6-fluorobenzene to the target compound using an alkali metal cyanide.

Q1: My final product yield is low, and I observe multiple spots on my TLC analysis. What are the likely impurities?

A1: Low yields and multiple impurities can arise from both the bromination and cyanation steps. Common side products include unreacted starting materials, over-brominated species, and products from competing nucleophilic reactions. It is crucial to analyze the intermediates as well as the final product to pinpoint the source of the issue.

Q2: During the first step (benzylic bromination), what are the potential side products?

A2: The free-radical bromination of the methyl group on 2,4-dibromo-6-fluoro-1-methylbenzene is selective for the benzylic position. However, side products can still form. These may include:

  • Over-bromination: The primary side product is often the dibrominated species, 2,4-dibromo-1-(dibromomethyl)-6-fluorobenzene, which forms if the reaction is left for too long or if an excess of the brominating agent (e.g., N-Bromosuccinimide - NBS) is used.

  • Unreacted Starting Material: Incomplete reaction will leave the starting toluene derivative, 2,4-dibromo-6-fluoro-1-methylbenzene.

  • Ring Bromination: Although less likely under radical conditions, some electrophilic aromatic substitution on the ring can occur, leading to tri-bromo species.

Q3: I'm seeing impurities in my final product after the cyanation step. What could they be?

A3: The cyanation step, a nucleophilic substitution, is sensitive to reaction conditions, especially the presence of water. Potential side products include:

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the nitrile group. This can form 2-(2,4-Dibromo-6-fluorophenyl)acetamide or 2-(2,4-Dibromo-6-fluorophenyl)acetic acid.

  • Benzylic Alcohol: If the reaction is performed in aqueous conditions, hydroxide ions can compete with cyanide ions, leading to the formation of (2,4-Dibromo-6-fluorophenyl)methanol.[1][2] Using an ethanolic solution of potassium or sodium cyanide is recommended to minimize this.[1][3]

  • Isocyanide: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. While carbon attack is favored to form the nitrile, a small amount of the isocyanide isomer may be formed.

  • Unreacted Benzyl Bromide: An incomplete reaction will result in the presence of the intermediate, 2,4-dibromo-1-(bromomethyl)-6-fluorobenzene.

Q4: How can I minimize the formation of the benzylic alcohol side product?

A4: The formation of the corresponding alcohol is a result of reaction with hydroxide ions, which can be present in aqueous solutions of cyanide salts.[1] To minimize this, the reaction should be carried out under anhydrous or ethanolic conditions.[1][3] Heating the reaction mixture under reflux with a solution of sodium or potassium cyanide in ethanol is a standard procedure.[1]

Q5: What is the best way to purify the final product?

A5: Purification of the final product, this compound, is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective in separating the desired product from both less polar (e.g., unreacted benzyl bromide) and more polar (e.g., alcohol or amide byproducts) impurities.

Data Presentation: Common Impurities

The following table summarizes the common side products, their likely origin, and suggested methods for their removal.

Impurity NameStructureOriginMitigation & Removal
2,4-dibromo-6-fluoro-1-methylbenzeneAr-CH₃Incomplete brominationOptimize bromination reaction time and stoichiometry. Remove by chromatography.
2,4-dibromo-1-(dibromomethyl)-6-fluorobenzeneAr-CHBr₂Over-brominationUse stoichiometric amounts of brominating agent (e.g., NBS). Remove by chromatography.
(2,4-Dibromo-6-fluorophenyl)methanolAr-CH₂OHReaction with OH⁻ ionsUse anhydrous or ethanolic conditions for cyanation.[1][3] Remove by chromatography.
2-(2,4-Dibromo-6-fluorophenyl)acetamideAr-CH₂CONH₂Hydrolysis of nitrileEnsure anhydrous conditions. Remove by chromatography or recrystallization.
2-(2,4-Dibromo-6-fluorophenyl)acetic acidAr-CH₂COOHExtensive hydrolysisEnsure anhydrous conditions. Remove by acidic/basic extraction or chromatography.
2,4-dibromo-1-(isocyanomethyl)-6-fluorobenzeneAr-CH₂NCAmbident nature of CN⁻Usually a minor byproduct. Can be difficult to separate from the nitrile.

Ar represents the 2,4-dibromo-6-fluorophenyl group.

Experimental Protocols

The following are representative, detailed methodologies for the key steps in the synthesis of this compound. Caution: These reactions should be performed in a well-ventilated fume hood by trained personnel.

Step 1: Synthesis of 2,4-dibromo-1-(bromomethyl)-6-fluorobenzene

  • Reactants: To a solution of 2,4-dibromo-6-fluoro-1-methylbenzene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.05 equivalents).

  • Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile).

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical chain reaction.[4]

  • Monitoring: Monitor the reaction progress by TLC or GC to ensure the consumption of the starting material and to avoid over-bromination.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water and brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

  • Reactants: Dissolve the crude 2,4-dibromo-1-(bromomethyl)-6-fluorobenzene (1 equivalent) in ethanol.

  • Cyanide Solution: In a separate flask, prepare a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) (1.2 equivalents) in ethanol. Note that using ethanol as the solvent minimizes the formation of alcohol byproducts.[1]

  • Reaction Conditions: Add the benzyl bromide solution to the cyanide solution and heat the mixture under reflux.[1]

  • Monitoring: Monitor the reaction by TLC or GC until the starting benzyl bromide is consumed.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude product should be purified by column chromatography on silica gel to yield the pure this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Problem Observed: Low Yield / Impure Product cause1 Incomplete Reaction start->cause1 Check TLC/GC for starting material cause2 Side Product Formation start->cause2 Check TLC/GC for new spots sub_cause1a Step 1: Bromination cause1->sub_cause1a sub_cause1b Step 2: Cyanation cause1->sub_cause1b sub_cause2a Over-bromination cause2->sub_cause2a sub_cause2b Hydrolysis / Alcohol Formation cause2->sub_cause2b solution1a Increase reaction time or temperature for bromination sub_cause1a->solution1a solution1b Ensure sufficient reaction time for cyanation sub_cause1b->solution1b solution2a Use stoichiometric NBS; monitor reaction closely sub_cause2a->solution2a solution2b Use anhydrous/ethanolic solvent for cyanation sub_cause2b->solution2b

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimizing Reaction Yield of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile. The primary synthetic route addressed is the Sandmeyer cyanation of 2,4-Dibromo-6-fluoroaniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sandmeyer cyanation reaction is giving a low yield of the desired this compound. What are the potential causes and how can I improve it?

A1: Low yields in the Sandmeyer cyanation of 2,4-Dibromo-6-fluoroaniline can stem from several factors, often related to the stability of the diazonium salt and the efficiency of the cyanation step.

Potential Causes & Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt from 2,4-Dibromo-6-fluoroaniline is a critical first step.

    • Troubleshooting:

      • Ensure the complete dissolution of the aniline in the acidic medium before adding the sodium nitrite solution.

      • Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite to prevent premature decomposition of the diazonium salt.

      • Use a slight excess of sodium nitrite (1.1-1.2 equivalents) to ensure full conversion of the aniline.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts, especially those with electron-withdrawing groups, can be unstable.

    • Troubleshooting:

      • Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step.

      • Avoid exposing the diazonium salt solution to light and elevated temperatures.

  • Inefficient Cyanation Step: The substitution of the diazonium group with cyanide can be sluggish.

    • Troubleshooting:

      • Ensure the copper(I) cyanide solution is freshly prepared and active.

      • The temperature of the copper(I) cyanide solution should be carefully controlled upon addition of the diazonium salt. A gradual increase in temperature might be necessary to drive the reaction to completion.

      • Consider the use of a phase-transfer catalyst if solubility issues are suspected.

  • Side Reactions: Several side reactions can compete with the desired cyanation.

    • Troubleshooting:

      • Phenol Formation: Hydrolysis of the diazonium salt to form the corresponding phenol is a common side reaction. This is minimized by maintaining a low temperature and acidic conditions.

      • Azo Coupling: The diazonium salt can couple with unreacted aniline or other aromatic species. This is suppressed by ensuring complete diazotization and slow addition of the diazonium salt to the cyanide solution.

      • Reduction (Hydrodediazoniation): The diazonium group can be replaced by a hydrogen atom. The choice of solvent and reducing impurities can influence this.

Q2: I am observing the formation of a significant amount of a phenolic byproduct. How can I minimize this?

A2: The formation of 2,4-Dibromo-6-fluorophenol is a common issue arising from the reaction of the diazonium salt with water. To minimize this:

  • Temperature Control: Strictly maintain the temperature of the diazotization and the initial stage of the cyanation reaction at 0-5 °C.

  • Acid Concentration: Ensure a sufficiently acidic environment during diazotization to stabilize the diazonium salt and suppress hydrolysis.

  • Rapid Subsequent Step: Use the diazonium salt solution as quickly as possible after its preparation.

Q3: The reaction mixture is very dark, and I am having trouble with the work-up and purification. What are the best practices?

A3: Dark reaction mixtures are common in Sandmeyer reactions due to the formation of various byproducts.

  • Work-up:

    • After the reaction is complete, quenching with a mild base (e.g., sodium carbonate solution) can help to neutralize excess acid and decompose any remaining diazonium salts.

    • Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) should be performed thoroughly.

    • Washing the organic layer with brine can help to remove water-soluble impurities.

  • Purification:

    • Column Chromatography: This is often the most effective method for purifying the crude product. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) can separate the desired nitrile from polar and non-polar impurities.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective purification technique.

Experimental Protocols

Representative Protocol for Sandmeyer Cyanation of 2,4-Dibromo-6-fluoroaniline

Step 1: Diazotization of 2,4-Dibromo-6-fluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-Dibromo-6-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution under vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for the Sandmeyer Cyanation

EntryDiazotization Temperature (°C)Cyanation Temperature (°C)Equivalents of NaNO₂Equivalents of CuCNYield (%)
10-50-10, then 501.11.275
210-150-10, then 501.11.255
30-525, then 501.11.268
40-50-10, then 501.51.272
50-50-10, then 501.11.578

Note: This data is illustrative and intended to show the potential impact of varying reaction parameters. Actual results may vary.

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up & Purification A 2,4-Dibromo-6-fluoroaniline in HCl/H₂O B Cool to 0-5 °C A->B C Add NaNO₂ solution B->C D Stir at 0-5 °C C->D G Add Diazonium Salt Solution D->G Freshly Prepared Diazonium Salt E Prepare CuCN/NaCN solution F Cool to 0-5 °C E->F F->G H Warm and Heat I Extraction with Ethyl Acetate H->I J Wash & Dry I->J K Concentration J->K L Column Chromatography K->L M This compound L->M

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions A Low Yield of This compound B Incomplete Diazotization A->B C Diazonium Salt Decomposition A->C D Inefficient Cyanation A->D E Side Reactions A->E F Check Reagent Stoichiometry & Temperature Control (0-5°C) B->F Address G Use Freshly Prepared Salt Immediately C->G Address H Ensure Active CuCN & Optimize Temperature D->H Address I Strict Temperature Control & Complete Diazotization E->I Address

Caption: A troubleshooting guide for low reaction yields.

Technical Support Center: Troubleshooting Failed Reactions with 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound has three primary reactive sites:

  • The α-carbon: The benzylic protons on the carbon adjacent to the phenyl ring and the nitrile group are acidic and can be deprotonated by a base to form a nucleophilic carbanion.

  • The aryl C-Br bonds: The bromine atoms at the C2 (ortho) and C4 (para) positions are susceptible to various reactions, including metal-catalyzed cross-coupling and nucleophilic aromatic substitution.

  • The nitrile group: The cyano group can undergo hydrolysis to form an amide or a carboxylic acid, or it can react with organometallic reagents.

Q2: Why are my reactions with this compound failing or giving low yields?

A2: The unique substitution pattern of this molecule presents several challenges that can lead to failed reactions or low yields. The di-ortho substitution (bromine and fluorine) creates significant steric hindrance around the reactive sites. Furthermore, the presence of multiple reactive halogens can lead to issues with chemoselectivity and potential side reactions like dehalogenation. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary.

Troubleshooting Specific Reaction Types

This section provides detailed troubleshooting for common reactions involving this compound.

Reactions Involving the α-Carbon (Deprotonation and Alkylation)

Typical Issue: Low or no yield of the desired α-alkylated product.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Suggestion
Incomplete Deprotonation The steric hindrance from the ortho-bromo and fluoro groups may impede access of the base to the α-proton. Use a stronger or bulkier base (e.g., LDA, KHMDS instead of NaH). Ensure anhydrous conditions, as trace water will quench the base.
Poor Reactivity of Electrophile The electrophile may be too sterically hindered or not reactive enough. Consider using a more reactive electrophile (e.g., an alkyl iodide instead of a chloride).
Side Reactions The newly formed carbanion might be unstable or participate in side reactions. Run the reaction at a lower temperature to improve stability. Add the electrophile slowly to the solution of the carbanion.
Elimination Reactions If using a secondary or tertiary alkyl halide as the electrophile, elimination may be a competing pathway. Use a less-hindered base and lower reaction temperatures.

Experimental Protocol: α-Alkylation

A hypothetical protocol for the α-alkylation of this compound is provided below.

Step Procedure
1. Preparation To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (10 mL) and this compound (1.0 mmol). Cool the solution to -78 °C in a dry ice/acetone bath.
2. Deprotonation Slowly add a solution of Lithium diisopropylamide (LDA) (1.1 mmol in THF) to the cooled solution. Stir the mixture at -78 °C for 1 hour.
3. Alkylation Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
4. Quenching & Workup Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
5. Purification Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow for α-Alkylation

G start Low/No Product in α-Alkylation check_sm Check for Starting Material (TLC/LC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present Yes sm_absent Starting Material Absent check_sm->sm_absent No deprotonation_issue Potential Deprotonation Issue sm_present->deprotonation_issue electrophile_issue Potential Electrophile Issue sm_absent->electrophile_issue decomposition Product/Intermediate Decomposition sm_absent->decomposition stronger_base Use Stronger/Bulkier Base (e.g., LDA, KHMDS) deprotonation_issue->stronger_base Try anhydrous Ensure Anhydrous Conditions deprotonation_issue->anhydrous Verify reactive_electrophile Use More Reactive Electrophile (e.g., R-I > R-Br > R-Cl) electrophile_issue->reactive_electrophile Consider low_temp Run Reaction at Lower Temperature decomposition->low_temp Implement slow_addition Slowly Add Electrophile decomposition->slow_addition Implement

Caption: Troubleshooting logic for failed α-alkylation reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Typical Issue: Low or no yield of the desired cross-coupled product, or formation of side products.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Suggestion
Catalyst Inactivity The palladium catalyst may not be active enough to overcome the steric hindrance of the ortho-substituents. Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to be effective for sterically hindered substrates.[1][2][3]
Incorrect Base The choice of base is crucial. For sterically hindered couplings, a stronger, non-nucleophilic base like K3PO4 or CsF is often required. Ensure the base is finely powdered and anhydrous.[4]
Dehalogenation A common side reaction is the reduction of the C-Br bond to a C-H bond. This can be promoted by certain ligands and reaction conditions. Try a different ligand or lower the reaction temperature.[5][6][7]
Poor Chemoselectivity If the desired reaction is at a specific bromine, the other bromine might react preferentially or as well. The C-Br bond at the para position is generally more reactive than the ortho C-Br bond in Suzuki-Miyaura couplings. To favor reaction at the ortho position, a directing group or a specific ligand system might be necessary.
Solvent Effects The solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The presence of water can be beneficial in some Suzuki couplings.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A hypothetical protocol for a Suzuki-Miyaura reaction at the C4 position is provided below.

Step Procedure
1. Preparation To a Schlenk tube, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), K3PO4 (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol).
2. Solvent Addition Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane (10 mL) and water (1 mL).
3. Reaction Heat the reaction mixture at 80-100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
4. Workup Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
5. Purification Purify the crude product by flash column chromatography.

Troubleshooting Diagram for Cross-Coupling Reactions

G start Low/No Cross-Coupling Product check_sm Analyze Crude Reaction Mixture (LC-MS) start->check_sm sm_present Mainly Starting Material check_sm->sm_present Result dehalogenation Dehalogenated Byproduct Detected check_sm->dehalogenation Result complex_mixture Complex Mixture of Products check_sm->complex_mixture Result catalyst_issue Potential Catalyst/Ligand Issue sm_present->catalyst_issue conditions_issue Suboptimal Reaction Conditions sm_present->conditions_issue dehalogenation->catalyst_issue selectivity_issue Chemoselectivity Problem complex_mixture->selectivity_issue change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_issue->change_ligand change_base Try Different Base (e.g., K3PO4, CsF) conditions_issue->change_base optimize_temp Optimize Temperature conditions_issue->optimize_temp optimize_solvent Screen Different Solvents conditions_issue->optimize_solvent directing_group Consider a Directing Group Strategy selectivity_issue->directing_group

References

Technical Support Center: Purification of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
PUR-001 Low Purity After Recrystallization - Incorrect solvent choice.- Compound "oiling out" instead of crystallizing.- Insufficient removal of mother liquor.- Co-crystallization with impurities.- Solvent Screening: Test a range of solvents and solvent mixtures (see Recrystallization Protocol). A good solvent will dissolve the compound when hot but not at room temperature.- Two-Solvent System: If a single solvent is ineffective, try a two-solvent system where the compound is soluble in one solvent and insoluble in the other.[1]- Slow Cooling: Allow the solution to cool slowly to promote crystal formation rather than precipitation or oiling out.- Thorough Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove residual impurities.
PUR-002 Poor Separation in Column Chromatography - Inappropriate eluent system (polarity too high or too low).- Column overloading.- Improper column packing.- Co-elution of impurities with the product.- TLC Optimization: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound.[2]- Gradient Elution: Start with a non-polar solvent and gradually increase the polarity to elute compounds with different polarities separately.[2][3]- Sample Load: The amount of crude material should be appropriate for the column size, typically 1-5% of the stationary phase weight.- Proper Packing: Ensure the stationary phase is packed uniformly to avoid channeling.
PUR-003 Product is a Persistent Oil - Presence of impurities that lower the melting point.- The compound may have a low melting point close to room temperature.- Column Chromatography: This is often the most effective method for purifying oils or low-melting solids.- Trituration: Suspend the oil in a solvent in which the desired compound is insoluble but the impurities are soluble. The product may solidify upon stirring.
PUR-004 Colored Impurities Present - Residual starting materials or byproducts from the synthesis.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.- Column Chromatography: Colored impurities often have different polarities and can be separated on a silica gel column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Without a specific synthesis route, common impurities in similar preparations can include unreacted starting materials (e.g., 1,3-dibromo-5-fluorobenzene), partially halogenated intermediates, and byproducts from side reactions. For instance, in cyanomethylation reactions, impurities from the cyanide source or side reactions involving the solvent can occur.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Given the compound's structure (polar nitrile group, halogenated aromatic ring) and a reported melting point of 60-62 °C, a good starting point would be a polar protic solvent like methanol or ethanol, or a mixture of a polar aprotic solvent with a non-polar solvent.[4] A common technique is to dissolve the compound in a minimal amount of a hot solvent in which it is soluble (e.g., dichloromethane or acetone) and then add a non-polar solvent in which it is insoluble (e.g., hexanes or heptane) until the solution becomes cloudy.[5]

Q3: How can I effectively remove residual solvents after purification?

A3: Residual solvents can be removed by drying the purified compound under high vacuum. If the compound is stable at elevated temperatures, gentle heating in a vacuum oven can accelerate the process. For stubborn solvent inclusion, dissolving the compound in a low-boiling point solvent and re-evaporating can sometimes help.

Q4: My compound appears pure by TLC, but the NMR spectrum shows impurities. What should I do?

A4: TLC provides a qualitative assessment of purity. Some impurities may have similar Rf values to your product in the chosen TLC solvent system. Try running TLC with different solvent systems to achieve better separation. If impurities are still not visible, column chromatography with a very shallow solvent gradient or preparative HPLC might be necessary for separation.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline. The choice of solvent and specific volumes should be optimized for your specific sample.

  • Solvent Selection:

    • Place a small amount of your crude this compound in several test tubes.

    • Add a few drops of different solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, hexanes, or mixtures) to each tube.

    • Observe the solubility at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but show low solubility at room temperature.

    • For a two-solvent system, find a pair of miscible solvents where the compound is soluble in one and insoluble in the other.

  • Procedure:

    • Dissolve the crude compound in a minimum amount of the chosen hot solvent (or the solvent of high solubility in a two-solvent system).

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove any insoluble impurities (and charcoal if used).

    • If using a two-solvent system, add the second solvent (the one in which the compound is insoluble) dropwise to the hot filtrate until the solution becomes persistently cloudy. Add a drop or two of the first solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • Once crystal formation appears to have stopped, cool the flask in an ice bath for 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Solvent System Examples for Aromatic Nitriles
Methanol/Water[4]
Ethanol
Isopropanol
Ethyl Acetate/Hexanes[5]
Dichloromethane/Hexanes
Toluene/Hexanes
Column Chromatography Protocol

This protocol describes a standard flash column chromatography procedure on silica gel.

  • Eluent Selection (via TLC):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate).

    • The ideal eluent system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent system.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified compound under high vacuum.

Example Eluent Systems for Polar Aromatic Compounds
Hexanes/Ethyl Acetate (gradient from 100:0 to 80:20)
Hexanes/Dichloromethane (gradient from 100:0 to 50:50)
Toluene/Ethyl Acetate (gradient from 100:0 to 90:10)

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChrom Column Chromatography Crude->ColumnChrom Option 2 Analysis TLC, NMR, etc. Recrystallization->Analysis ColumnChrom->Analysis PureProduct Pure Product Analysis->PureProduct Purity Confirmed

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Impure Product IsSolid Is the product a solid? Start->IsSolid TryRecrys Attempt Recrystallization IsSolid->TryRecrys Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No (Oil) RecrysSuccess Successful? TryRecrys->RecrysSuccess RecrysSuccess->ColumnChrom No Pure Pure Product RecrysSuccess->Pure Yes ChromSuccess Successful? ColumnChrom->ChromSuccess Reassess Re-evaluate Purification Strategy (e.g., different column, prep-HPLC) ChromSuccess->Pure Yes ChromSuccess->Reassess No

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.

Issue 1: Low or No Yield of this compound in Synthesis

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or increasing the temperature. Ensure all reagents are of high purity and added in the correct stoichiometric ratios.[1][2]
Degradation of Starting Material or Product The presence of strong acids, bases, or high temperatures can lead to the degradation of halogenated arylacetonitriles. Consider using milder reaction conditions. If the reaction requires harsh conditions, minimize the reaction time.[1][2]
Moisture or Air Sensitivity Some reagents used in the synthesis of arylacetonitriles can be sensitive to moisture or air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Stirring For heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants.[2]
Issue 2: Presence of Impurities After Synthesis

Possible Impurities and Purification Strategies:

Impurity TypeIdentification MethodPurification Method
Unreacted Starting Materials TLC, HPLC, NMR SpectroscopyColumn chromatography or recrystallization.
Hydrolysis Product (2-(2,4-Dibromo-6-fluorophenyl)acetamide or 2-(2,4-Dibromo-6-fluorophenyl)acetic acid) NMR, Mass Spectrometry (MS)Column chromatography with a suitable solvent system. Acid-base extraction can be used to remove the carboxylic acid impurity.
Dehalogenated Byproducts MS, NMRCareful column chromatography may separate these byproducts. The similar polarity to the desired product can make this challenging.
Solvent Residues NMR SpectroscopyHigh vacuum drying or recrystallization from an appropriate solvent.
Issue 3: Difficulty in Purifying this compound

Troubleshooting Purification:

ProblemRecommended Action
Compound is an Oil, Fails to Crystallize Try co-evaporation with a non-polar solvent like hexane to induce solidification. If that fails, purification by column chromatography is recommended.
Poor Separation in Column Chromatography Optimize the solvent system for TLC to achieve a clear separation between the product and impurities before scaling up to column chromatography. A gradient elution might be necessary. Ensure the silica gel is properly packed to avoid channeling.
Product Decomposes on Silica Gel Test the stability of the compound on a small amount of silica gel before performing column chromatography. If decomposition is observed, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[3]

Frequently Asked Questions (FAQs)

1. What are the likely degradation pathways for this compound?

  • Hydrolysis: The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, 2-(2,4-Dibromo-6-fluorophenyl)acetic acid, via an amide intermediate.[4]

  • Dehalogenation: The bromine atoms on the phenyl ring may be susceptible to removal under certain conditions, such as catalytic hydrogenation or reaction with strong reducing agents. Photochemical degradation can also lead to debromination.[5][6]

  • Thermal Decomposition: At elevated temperatures, the molecule may decompose. The exact decomposition products would need to be determined experimentally.

2. What are the recommended storage and handling conditions for this compound?

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.[7][8]

  • Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[9][10]

3. My NMR spectrum shows unexpected peaks. What could they be?

Unexpected peaks in the NMR spectrum could be due to several reasons:

  • Residual Solvents: Peaks from solvents used in the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane) are common.

  • Impurities: As mentioned in the troubleshooting section, these could be unreacted starting materials or byproducts from the reaction.

  • Degradation Products: If the sample has been stored improperly or for a long time, peaks corresponding to hydrolysis or dehalogenation products may appear.

It is recommended to consult tables of common NMR solvent and impurity shifts for identification.

4. How can I monitor the stability of this compound in my experimental conditions?

A forced degradation study can be performed to assess the stability of the compound under various stress conditions.[4][11][12] This involves exposing the compound to conditions such as:

  • Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH at room temperature and elevated temperatures.

  • Oxidation: Treat with a solution of hydrogen peroxide.

  • Thermal Stress: Heat the solid compound at a high temperature.[13]

  • Photostability: Expose the compound to UV and visible light.[5][6]

The extent of degradation can be monitored by a stability-indicating analytical method, such as HPLC.[14][15][16][17]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep one sample at room temperature and another at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep one sample at room temperature and another at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and another to visible light.

  • Time Points: Withdraw aliquots from the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). For the solid thermal stress, dissolve a portion of the solid in the initial solvent at each time point.

  • Analysis: Analyze the aliquots by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • A common starting point is a gradient elution with water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.

    • A typical gradient could be: 5-95% B over 20 minutes.

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent compound and any degradation products observed in the forced degradation study. The goal is to have a resolution of >1.5 between all peaks.[14][15][16][17]

Visualizations

DegradationPathways Main This compound Amide 2-(2,4-Dibromo-6-fluorophenyl)acetamide Main->Amide Hydrolysis (mild) Acid 2-(2,4-Dibromo-6-fluorophenyl)acetic acid Main->Acid Direct Hydrolysis Dehalogenated Dehalogenated Products Main->Dehalogenated Reduction / Photolysis Amide->Acid Hydrolysis (strong)

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow Start Experiment Fails (e.g., Low Yield) IdentifyProblem Identify Potential Problem Area Start->IdentifyProblem CheckReaction Verify Reaction Conditions (Temp, Time, Reagents) OptimizeConditions Optimize Reaction Conditions CheckReaction->OptimizeConditions CheckPurity Assess Starting Material Purity PurifyReagents Purify Starting Materials/Reagents CheckPurity->PurifyReagents CheckSetup Inspect Experimental Setup (Inertness, Stirring) ModifySetup Modify Experimental Setup CheckSetup->ModifySetup IdentifyProblem->CheckReaction Reaction Issue IdentifyProblem->CheckPurity Reagent Issue IdentifyProblem->CheckSetup Setup Issue Success Successful Outcome OptimizeConditions->Success PurifyReagents->Success ModifySetup->Success

Caption: A logical workflow for troubleshooting failed synthetic experiments.

PurificationStrategy Start Crude Product IsSolid Is the product solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes ColumnChromatography Perform Column Chromatography IsSolid->ColumnChromatography No (Oil) SuccessRecrystallization Pure Solid TryRecrystallization->SuccessRecrystallization Success OilingOut Oils out or remains impure TryRecrystallization->OilingOut Failure OilingOut->ColumnChromatography CheckStability Stable on Silica? ColumnChromatography->CheckStability StandardColumn Standard Silica Column CheckStability->StandardColumn Yes ModifiedColumn Use Alumina or Deactivated Silica CheckStability->ModifiedColumn No PureProduct Pure Product StandardColumn->PureProduct ModifiedColumn->PureProduct

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Scale-up Synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the scale-up of this compound?

A1: The two most common synthetic routes for the large-scale production of this compound are:

  • Route 1: Sandmeyer Reaction: This involves the diazotization of 2,4-Dibromo-6-fluoroaniline followed by a copper-catalyzed cyanation.[1][2] This is a widely used method for introducing a nitrile group onto an aromatic ring.

  • Route 2: Nucleophilic Substitution: This route starts with the bromination of 2,4-dibromo-6-fluorotoluene to form 2,4-dibromo-6-fluorobenzyl bromide, which then undergoes a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide.[3][4] Phase-transfer catalysis is often employed to facilitate this reaction in a biphasic system.[5][6][7]

Q2: What are the main safety concerns when handling sodium cyanide on a large scale?

A2: Sodium cyanide is highly toxic and requires strict safety protocols. The primary hazard is the release of highly toxic hydrogen cyanide (HCN) gas upon contact with acids or moisture.[8] Ingestion, inhalation, or skin contact can be fatal.[4] It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have an emergency response plan, including access to an antidote kit.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Potential impurities can vary depending on the synthetic route.

  • Sandmeyer Route: Byproducts can include the corresponding phenol (from reaction with water), chloro- or bromo-derivatives if the wrong copper salt is used, and unreacted starting aniline.[1] Biaryl compounds can also form as byproducts of the radical mechanism.[1]

  • Nucleophilic Substitution Route: Common impurities include unreacted benzyl bromide, the corresponding benzyl alcohol (from hydrolysis), and potentially elimination byproducts. If a palladium catalyst is used in a preceding step, residual palladium can be a critical impurity.

Q4: What are the recommended analytical methods for monitoring reaction progress and purity?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress and assessing the purity of the final product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks during the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and key intermediates.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield in Sandmeyer reaction Incomplete diazotization of the aniline.Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate mixing.
Premature decomposition of the diazonium salt.Use the diazonium salt solution immediately after preparation. Avoid exposing it to high temperatures or direct sunlight.
Inefficient cyanation.Ensure the use of a high-quality, active copper(I) cyanide catalyst. The reaction temperature for the cyanation step should be carefully controlled as specified in the protocol.
Formation of phenolic byproduct Reaction of the diazonium salt with water.Minimize the amount of water in the reaction mixture. Ensure the reaction is carried out under anhydrous conditions where possible.
Incomplete reaction in nucleophilic substitution Poor mass transfer between the organic and aqueous phases.Use an efficient phase-transfer catalyst (e.g., a quaternary ammonium salt) and ensure vigorous stirring to maximize the interfacial area.[5][6][7]
Low reactivity of the benzyl bromide.Ensure the benzyl bromide is of high purity. The reaction temperature can be gradually increased, but monitor for the formation of impurities.
Formation of benzyl alcohol byproduct Hydrolysis of the benzyl bromide.Minimize the water content in the organic phase. Use a non-aqueous solvent if feasible.
Product is an oil or difficult to crystallize Presence of impurities.Purify the crude product using column chromatography. If the product is an oil, try co-distillation with a high-boiling solvent to remove volatile impurities before attempting crystallization from a different solvent system.
The product is a low-melting solid or an oil at room temperature.Investigate different solvent systems for crystallization. Techniques such as trituration with a non-polar solvent can sometimes induce crystallization.
Discoloration of the final product Presence of trace impurities or degradation.Treat a solution of the product with activated carbon to remove colored impurities. Ensure the final product is stored under an inert atmosphere and protected from light.

Experimental Protocols

Route 1: Representative Sandmeyer Reaction Protocol

Step 1: Diazotization of 2,4-Dibromo-6-fluoroaniline

  • To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 2,4-Dibromo-6-fluoroaniline portion-wise, ensuring the temperature does not exceed 5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline suspension. Maintain the temperature between 0-5 °C throughout the addition.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Sandmeyer Cyanation

  • In a separate reactor, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until reaction completion is confirmed by HPLC.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

Route 2: Representative Nucleophilic Substitution Protocol

Step 1: Synthesis of 2,4-Dibromo-6-fluorobenzyl Bromide (Not detailed here, assuming starting material is available)

Step 2: Cyanation of 2,4-Dibromo-6-fluorobenzyl Bromide

  • Charge a reactor with 2,4-Dibromo-6-fluorobenzyl bromide, a suitable organic solvent (e.g., toluene), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • In a separate vessel, prepare an aqueous solution of sodium cyanide.

  • Slowly add the aqueous sodium cyanide solution to the vigorously stirred organic solution.

  • Heat the biphasic mixture to 60-70 °C and maintain for 2-4 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture and separate the aqueous and organic layers.

  • Wash the organic layer with water to remove residual cyanide salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_route1 Route 1: Sandmeyer Reaction cluster_route2 Route 2: Nucleophilic Substitution A1 2,4-Dibromo-6-fluoroaniline B1 Diazotization (NaNO2, HCl, 0-5 °C) A1->B1 C1 Diazonium Salt Intermediate B1->C1 D1 Sandmeyer Cyanation (CuCN, NaCN) C1->D1 E1 Crude Product D1->E1 F Purification (Recrystallization/Chromatography) E1->F A2 2,4-Dibromo-6-fluorobenzyl Bromide B2 Nucleophilic Substitution (NaCN, PTC, Toluene/H2O) A2->B2 C2 Crude Product B2->C2 C2->F G Final Product: This compound F->G

Caption: Synthetic routes for this compound.

troubleshooting_logic cluster_sandmeyer Sandmeyer Troubleshooting cluster_nucsub Nucleophilic Substitution Troubleshooting Start Low Yield or Impure Product Route Identify Synthetic Route Start->Route Sandmeyer Sandmeyer Reaction Route->Sandmeyer Route 1 NucSub Nucleophilic Substitution Route->NucSub Route 2 S1 Check Diazotization Temperature (0-5 °C?) Sandmeyer->S1 N1 Evaluate Stirring Efficiency NucSub->N1 S2 Verify CuCN Activity S1->S2 S3 Analyze for Phenolic Impurities S2->S3 Purification Optimize Purification S3->Purification N2 Check Phase-Transfer Catalyst N1->N2 N3 Analyze for Hydrolysis Byproducts N2->N3 N3->Purification

Caption: Troubleshooting workflow for synthesis scale-up.

References

Technical Support Center: Purification of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile. It provides troubleshooting information and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of this compound?

A1: The nature of impurities is primarily determined by the synthetic route employed. The two most likely synthetic pathways are the Sandmeyer reaction and the cyanation of a benzyl halide, each with its characteristic impurity profile.

  • Via Sandmeyer Reaction from 2,4-Dibromo-6-fluoroaniline:

    • Unreacted Starting Material: Residual 2,4-Dibromo-6-fluoroaniline.

    • Byproducts: Formation of 2,4-Dibromo-6-fluorophenol can occur if the diazonium salt intermediate reacts with water.

    • Reagent Residues: Traces of copper salts used as catalysts.

  • Via Cyanation of 2,4-Dibromo-6-fluorobenzyl halide:

    • Unreacted Starting Material: Remaining 2,4-Dibromo-6-fluorobenzyl halide (e.g., bromide or chloride).

    • Side-Products: Formation of the corresponding isocyanide is a common side reaction.

    • Reagent Residues: Excess cyanide salts.

Q2: My product appears as an oil after purification attempts, but I expect a solid. What could be the reason and how can I resolve this?

A2: The phenomenon of "oiling out" during recrystallization is a common challenge. It can occur if the melting point of your compound is lower than the boiling point of the chosen solvent or if significant impurities are depressing the melting point.

Troubleshooting Steps:

  • Solvent System Modification: Opt for a solvent or a solvent mixture with a lower boiling point.

  • Induce Crystallization:

    • Introduce a seed crystal from a previous successful batch.

    • Gently scratch the inner surface of the flask at the solvent level with a glass rod.

  • Gradual Polarity Change: Dissolve the oil in a good solvent and slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly cloudy, then allow it to cool slowly.

  • Pre-purification: If impurities are suspected to be the main cause, consider a preliminary purification step like column chromatography.

Q3: After purification, my TLC analysis still shows multiple spots. What should I do next?

A3: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates that your sample requires further purification.

Recommended Actions:

  • Optimize Recrystallization: If you have already performed recrystallization, experiment with different solvent systems. A systematic screening of solvents with varying polarities is advisable.

  • Column Chromatography: For more complex mixtures or when recrystallization is ineffective, column chromatography is the preferred method. You will need to identify a suitable mobile phase that provides clear separation of your target compound from the impurities.

  • Acid-Base Extraction: If you suspect the presence of acidic or basic impurities, a liquid-liquid extraction using a dilute aqueous base (e.g., sodium bicarbonate) or acid (e.g., dilute hydrochloric acid) can be an effective preliminary purification step.

Troubleshooting Guides

Guide 1: Common Recrystallization Problems
ProblemPotential CauseRecommended Solution
Incomplete Dissolution in Hot Solvent The selected solvent is not polar enough.Select a more polar solvent or use a solvent mixture. For compounds with similar structures, mixtures like ethanol/water or ethyl acetate/hexane are often effective.
"Oiling Out" During Cooling The cooling process is too rapid, or the compound is melting rather than dissolving.Ensure the compound is fully dissolved at the solvent's boiling point. Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Consider a lower-boiling solvent system.
Failure to Crystallize on Cooling The solution is not sufficiently supersaturated.Reduce the volume of the solvent by evaporation. Induce crystallization by scratching the flask or adding a seed crystal. Lower the temperature further using an ice bath or refrigeration.
Low Product Recovery Excessive solvent was used, or the compound has high solubility in the cold solvent.Use the minimum volume of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled before filtration to minimize solubility losses.
Guide 2: Column Chromatography Troubleshooting
ProblemPotential CauseRecommended Solution
Poor TLC Separation The polarity of the mobile phase is not optimal.Systematically test various mobile phase compositions. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve an Rf value of 0.3-0.5 for the desired compound and good separation from impurities.
Product Elutes Too Quickly (High Rf) The mobile phase is excessively polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Product Remains at the Baseline (Low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.
Streaking of Spots on TLC/Column The sample is overloaded, or the compound is acidic/basic.Apply a more dilute sample to the TLC plate. Reduce the amount of crude material loaded onto the column. For acidic or basic compounds, consider adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Empirically determine a suitable solvent by testing the solubility of small amounts of the crude product in various solvents at both room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot but show limited solubility when cold.

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum required volume of the hot solvent.

  • Decolorization (Optional): For colored solutions, add a small quantity of activated charcoal and briefly heat. Remove the charcoal by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool gradually to room temperature. If crystallization does not initiate, use the techniques mentioned in the troubleshooting guide.

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small portion of the cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Mobile Phase Determination: Utilize TLC to identify a solvent system that provides good separation and an appropriate Rf value (ideally between 0.3 and 0.5) for the target compound.

  • Column Packing: Prepare a chromatography column with silica gel, packing it using the selected mobile phase.

  • Sample Application: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Pass the mobile phase through the column, collecting the eluent in fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Quantitative Data Summary

Specific quantitative data for the purification of this compound is not extensively documented in publicly available literature. However, the following table provides general expectations for the outcomes of standard purification techniques based on common practices for analogous compounds.

Purification MethodTypical Purity EnhancementAnticipated Yield Loss
Single Recrystallization From ~90% to >98%10-30%
Column Chromatography From <80% to >99%5-20%
Acid/Base Wash Effective for removing specific acidic or basic impurities<5% (of the desired product)

Visualizations

purification_workflow cluster_initial Starting Material cluster_analysis_step Analysis cluster_purification_methods Purification Strategy cluster_final Outcome crude_product Crude this compound (Contains Impurities) purity_analysis Assess Purity (TLC, HPLC, NMR) crude_product->purity_analysis recrystallize Recrystallization purity_analysis->recrystallize If solid with few impurities column_chromatography Column Chromatography purity_analysis->column_chromatography If oily or complex mixture acid_base_wash Acid/Base Wash purity_analysis->acid_base_wash If specific acidic/basic impurities are suspected purified_product Purified Product (Purity >98%) recrystallize->purified_product waste_impurities Isolated Impurities recrystallize->waste_impurities column_chromatography->purified_product column_chromatography->waste_impurities acid_base_wash->crude_product Re-evaluate Purity

Caption: A general workflow for the purification of this compound.

purification_decision_tree start_node Impure Sample is_solid_check Is the crude product a solid? start_node->is_solid_check attempt_recrystallization Attempt Recrystallization is_solid_check->attempt_recrystallization Yes use_column_chromatography Proceed with Column Chromatography is_solid_check->use_column_chromatography No (It is an oil) oiled_out_check Did the product 'oil out'? attempt_recrystallization->oiled_out_check modify_solvent Modify Solvent System (e.g., different solvent, add anti-solvent) oiled_out_check->modify_solvent Yes successful_crystallization Successful Crystallization oiled_out_check->successful_crystallization No modify_solvent->attempt_recrystallization final_product Pure Product Obtained successful_crystallization->final_product use_column_chromatography->final_product

Caption: A decision-making flowchart to guide the selection of an appropriate purification method.

Technical Support Center: Synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, a key intermediate in pharmaceutical and chemical research.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound, particularly when following a standard nucleophilic substitution pathway from 2,4-Dibromo-6-fluorobenzyl bromide.

Q1: Why is the yield of my reaction consistently low?

A1: Low yields can stem from several factors. Consider the following points for optimization:

  • Purity of Starting Materials: Ensure the 2,4-Dibromo-6-fluorobenzyl bromide is pure and free from benzylic alcohol, which can consume reagents and generate byproducts. The purity of the cyanide source is also critical.

  • Reaction Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the nucleophilic attack. Aprotic polar solvents like DMSO, DMF, or acetonitrile are generally effective. Consider screening different solvents to find the optimal one for your specific substrate.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of the product or starting material, and the formation of elimination byproducts. An optimization of the reaction temperature is recommended. Start at room temperature and gradually increase it.

  • Cyanide Source: The nature of the cyanide salt (e.g., NaCN, KCN, CuCN) and its solubility in the reaction medium can significantly impact the reaction rate and yield. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be employed to enhance the solubility and reactivity of the cyanide salt, especially in biphasic systems.

Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize them?

A2: Common side products in the cyanation of benzyl halides include:

  • Elimination Products: Formation of a styrene derivative can occur, especially at higher temperatures or with sterically hindered substrates. Using a less basic cyanide source or milder reaction conditions can mitigate this.

  • Hydrolysis Products: If water is present in the reaction mixture, the benzyl bromide can hydrolyze to the corresponding benzyl alcohol, and the nitrile product can hydrolyze to the carboxylic acid. Ensure all reagents and solvents are anhydrous.

  • Over-alkylation: In some cases, the product phenylacetonitrile can be deprotonated and react with another molecule of the benzyl bromide starting material. This can be minimized by using a slight excess of the cyanide reagent and avoiding overly basic conditions.

Q3: The purification of the final product is proving difficult. What are the best practices?

A3: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, a careful aqueous work-up is necessary to remove inorganic salts and water-soluble impurities. The organic layer should be washed with brine to aid in the removal of water.

  • Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the product from non-polar impurities and closely related side products. A gradient elution system, for example, with hexane and ethyl acetate, is often successful.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound?

A1: A common and direct precursor is 2,4-Dibromo-6-fluorobenzyl bromide. This can be synthesized from 2,4-Dibromo-6-fluorotoluene via radical bromination.

Q2: What are the most critical safety precautions to take during this synthesis?

A2: The use of cyanide salts is the primary safety concern. All manipulations involving cyanides must be performed in a well-ventilated fume hood. A dedicated cyanide waste stream should be established, and a cyanide antidote kit should be readily available. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I use a different leaving group on the benzyl position instead of bromide?

A3: Yes, other benzylic halides like chlorides or iodides can be used. Benzylic sulfonates (e.g., mesylates, tosylates) are also excellent leaving groups for this type of nucleophilic substitution. The reactivity will vary depending on the leaving group (I > Br > Cl > OTs).

Q4: Are there alternative, less toxic cyanating agents I can use?

A4: Yes, several less toxic alternatives to simple alkali metal cyanides have been developed. For instance, potassium ferrocyanide (K4[Fe(CN)6]) is a non-toxic cyanide source that can be used in nickel-catalyzed cyanation reactions.[1] Other options include the use of acetone cyanohydrin or trimethylsilyl cyanide (TMSCN), though these also require careful handling.

Data Presentation

Table 1: Reaction Condition Optimization for the Cyanation of 2,4-Dibromo-6-fluorobenzyl Bromide

EntryCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
1NaCNDMSO2524
2NaCNDMSO5012
3KCNDMF2524
4KCNDMF5012
5CuCNMeCN806

Table 2: Effect of Phase-Transfer Catalyst on Reaction Yield

EntryCyanide SourceSolventCatalyst (mol%)Temperature (°C)Yield (%)
1NaCNMeCN/H₂ONone60
2NaCNMeCN/H₂OTBAB (5)60
3KCNToluene/H₂OTBAB (5)80

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 2,4-Dibromo-6-fluorobenzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,4-Dibromo-6-fluorobenzyl bromide (1.0 eq).

  • Dissolve the starting material in anhydrous DMSO.

  • Carefully add sodium cyanide (1.2 eq) to the solution in one portion. Caution: Cyanide is highly toxic.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

experimental_workflow reagents 1. Combine Reactants (Benzyl Bromide, NaCN, DMSO) reaction 2. Reaction (Stir at RT or heat) reagents->reaction N₂ atmosphere workup 3. Aqueous Work-up (Ether/Water Extraction) reaction->workup Reaction complete purification 4. Purification (Column Chromatography) workup->purification Crude product product Pure Product purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp change_solvent Screen Different Solvents start->change_solvent add_catalyst Add Phase-Transfer Catalyst start->add_catalyst improve_workup Improve Work-up Procedure start->improve_workup refine_purification Refine Purification Method start->refine_purification success Improved Result check_purity->success optimize_temp->success change_solvent->success add_catalyst->success improve_workup->success refine_purification->success

Caption: A decision-making diagram for troubleshooting common issues in the synthesis.

References

Technical Support Center: Handling and Disposal of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile Waste

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on safety data sheets for structurally similar compounds, including other halogenated phenylacetonitriles. No specific safety data sheet for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile was available at the time of publication. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulations.

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data for similar compounds, this compound is expected to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It may also cause skin and serious eye irritation, as well as respiratory irritation.[1] Some related compounds are noted as lachrymators, meaning they can cause tearing.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A comprehensive set of PPE should be worn to minimize exposure. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[4]

  • Skin Protection: Chemical-impermeable gloves and fire/flame-resistant and impervious clothing.[4]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[1] If ventilation is inadequate, a self-contained breathing apparatus may be necessary.[2]

Q3: What should I do in case of an accidental spill?

In the event of a spill, follow these steps:

  • Evacuate personnel from the immediate area and ensure adequate ventilation.[4]

  • Remove all sources of ignition.[4]

  • Wear appropriate PPE as detailed in the table below.

  • Contain the spill to prevent it from entering drains or waterways.[4]

  • Absorb the spill with an inert material (e.g., sand, silica gel, or universal binder).[5]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[4][5]

  • Clean the spill area thoroughly.

Q4: How should I dispose of waste containing this compound?

All waste containing this compound must be treated as hazardous waste.

  • Dispose of the contents and container at an approved waste disposal plant.[1]

  • Do not allow the chemical to be released into the environment.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Q5: What are the proper storage conditions for this chemical?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] The storage area should be secure and accessible only to authorized personnel.[2]

Data Presentation

Personal Protective Equipment (PPE) Specification Source
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Skin Protection Chemical-impermeable gloves. Fire/flame resistant and impervious clothing.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1]

Experimental Protocols

Protocol for Small-Scale Spill Cleanup:

  • Preparation: Don the required PPE (safety goggles, chemical-impermeable gloves, and a lab coat). Ensure the spill area is well-ventilated.

  • Containment: If the spill is liquid, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Absorption: Gently cover and absorb the spill with the inert material. Avoid creating dust.[4]

  • Collection: Carefully scoop the absorbed material into a designated, labeled, and sealed hazardous waste container.

  • Decontamination: Wipe down the spill area with a suitable solvent (consult your EHS for a recommendation), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Dispose of the sealed waste container according to your institution's hazardous waste procedures.

Visualizations

Waste_Disposal_Workflow cluster_handling Chemical Handling cluster_segregation Waste Segregation cluster_disposal Disposal start Start Experiment use Use 2-(2,4-Dibromo-6- fluorophenyl)acetonitrile (with appropriate PPE) start->use waste_gen Generate Waste (solid or liquid) use->waste_gen waste_container Place in a labeled, sealed hazardous waste container waste_gen->waste_container temp_storage Temporary storage in designated area waste_container->temp_storage ehs_pickup Arrange for EHS (Environmental Health & Safety) pickup temp_storage->ehs_pickup final_disposal Transport to an approved waste disposal facility ehs_pickup->final_disposal

Caption: Waste disposal workflow for this compound.

References

Validation & Comparative

Mass Spectrometry Analysis: A Comparative Guide to 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile and related compounds. The information is intended to aid in the identification and characterization of this compound in complex matrices.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound is expected to exhibit a distinctive isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[1] This results in a characteristic M, M+2, and M+4 peak pattern for the molecular ion, where M is the mass of the ion with two 79Br atoms, M+2 is the mass with one 79Br and one 81Br, and M+4 is the mass with two 81Br atoms. The relative intensities of these peaks are expected to be in a 1:2:1 ratio.

Table 1: Predicted m/z Values for the Molecular Ion of this compound and Key Fragments

Ion/FragmentPredicted m/zDescription
[M]+290.88Molecular ion with 79Br, 79Br
[M+2]+292.88Molecular ion with 79Br, 81Br
[M+4]+294.88Molecular ion with 81Br, 81Br
[M-Br]+211.98, 213.98Loss of one bromine atom
[M-2Br]+133.08Loss of both bromine atoms
[C8H4F]+107.03Phenyl ring fragment after loss of Br and CH2CN
[CH2CN]+40.02Acetonitrile side chain

Comparative Analysis with Structurally Related Compounds

To understand the fragmentation pattern of the target compound, it is useful to compare it with simpler, structurally related molecules.

Table 2: Comparison of Key Mass Spectrometry Data for this compound and Related Compounds

CompoundMolecular Weight (Da)Key Fragments (m/z)Isotopic Pattern
This compound292.94291/293/295 (M/M+2/M+4), 212/214, 1331:2:1 for [M]+ and fragments containing two Br atoms; 1:1 for fragments with one Br atom
Dibromoacetonitrile[2]198.85197/199/201 (M/M+2/M+4), 118/120, 79/811:2:1 for [M]+; 1:1 for fragments with one Br atom
2-Fluorophenylacetonitrile[3][4]135.14135 (M+), 110, 108No characteristic halogen isotopic pattern

The presence of the two bromine atoms in this compound and dibromoacetonitrile leads to the characteristic isotopic clusters, which are absent in 2-fluorophenylacetonitrile. The fragmentation of the target compound is expected to be a combination of the patterns observed for its substructures.

Experimental Protocols

A robust method for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Proposed GC-MS Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

This method is based on established protocols for the analysis of halogenated aromatic compounds and haloacetonitriles.[5][6][7]

Visualizing the Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

fragmentation_pathway M [C8H4Br2FN]+. m/z 291/293/295 F1 [C8H4BrFN]+. m/z 212/214 M->F1 -Br F2 [C8H4FN]+. m/z 133 F1->F2 -Br F3 [C6H3F]+. m/z 82 F2->F3 -CH2CN

Caption: Predicted fragmentation of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Experimental verification is crucial to confirm the predicted fragmentation patterns and optimize analytical methods. The provided protocols and comparative data serve as a starting point for researchers engaged in the analysis of this and related compounds.

References

A Comparative Guide to 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile and Alternative Brominated Reagents in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms, a fluorine atom, and a cyanomethyl group provides multiple reaction sites for constructing complex molecular architectures. The bromine atoms serve as key handles for transition metal-catalyzed cross-coupling reactions, the fluorine atom can modulate the electronic properties and metabolic stability of target molecules, and the acidic methylene protons of the acetonitrile group allow for facile C-C bond formation via deprotonation.

While direct, head-to-head performance data for this compound is limited in publicly accessible literature, its synthetic utility can be effectively evaluated by examining its role within a crucial and well-documented class of reactions: the Palladium-catalyzed α-arylation of arylacetonitriles. This guide provides a comparative analysis of the catalytic systems and brominated aryl substrates used in this transformation, offering a predictive framework for the application of the title compound and comparing its implicit performance with alternative brominated reagents.

Core Reaction: Palladium-Catalyzed α-Arylation of Arylacetonitriles

The α-arylation of nitriles is a powerful method for the formation of a C(sp³)–C(sp²) bond, creating a quaternary carbon center that is a common motif in many pharmaceutical agents. The reaction couples an aryl halide (or sulfonate) with the α-position of a nitrile, facilitated by a palladium catalyst.[1][2][3] The choice of catalyst, ligand, and base is critical for achieving high yields and broad substrate scope.[4][5]

The generally accepted mechanism for this transformation proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) intermediate.

  • Deprotonation and Coordination: A base deprotonates the α-carbon of the arylacetonitrile, creating a carbanion which then coordinates to the palladium center.

  • Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.[1]

Palladium-Catalyzed Alpha-Arylation Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L(Br) oxidative_addition->pd_complex deprotonation Deprotonation & Coordination pd_complex->deprotonation reductive_elimination Reductive Elimination reductive_elimination->pd0 product α-Aryl Arylacetonitrile reductive_elimination->product pd_enolate [Ar-Pd(II)L(CH(CN)Ar')] deprotonation->pd_enolate pd_enolate->reductive_elimination aryl_bromide Ar-Br aryl_bromide->oxidative_addition nitrile_anion Ar'-CH(CN)⁻ nitrile_anion->deprotonation nitrile Ar'-CH₂(CN) + Base nitrile->deprotonation

Figure 1. General catalytic cycle for the Pd-catalyzed α-arylation of an arylacetonitrile with an aryl bromide.

Comparative Performance Data

The efficiency of the α-arylation reaction is highly dependent on the choice of the palladium catalyst, the supporting ligand, and the nature of the brominated aryl reagent. The following tables summarize experimental data from literature to compare these components.

Table 1: Comparison of Catalytic Systems for the α-Arylation of Phenylacetonitrile

This table compares the performance of various palladium/ligand systems for the coupling of phenylacetonitrile with different aryl bromides. The ligand plays a crucial role, with bulky, electron-rich phosphines often providing the best results by promoting both oxidative addition and reductive elimination.[5][6]

Pd Source (mol%)Ligand (mol%)Aryl BromideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)XPhos (4)4-BromotolueneNaOtBuToluene80395J. Am. Chem. Soc. 2002, 124, 9330
Pd₂(dba)₃ (1)BINAP (3)4-BromotolueneNaHDioxane1002085J. Am. Chem. Soc. 2002, 124, 9330
Pd(OAc)₂ (2)Nixantphos (4)2-BromonaphthaleneK₃PO₄t-Amyl-OH1102491Org. Lett. 2017, 19, 5352
Pd(OAc)₂ (1.5)P(t-Bu)₃ (3)4-BromoanisoleLiHMDSTolueneRT1894J. Am. Chem. Soc. 2001, 123, 7996
Pd₂(dba)₃ (0.5)DtBPF (1.5)4-BromobenzonitrileNaHDioxane100296J. Am. Chem. Soc. 1999, 121, 1473

Abbreviations: Pd(OAc)₂ = Palladium(II) acetate, Pd₂(dba)₃ = Tris(dibenzylideneacetone)dipalladium(0), XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, Nixantphos = 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene, P(t-Bu)₃ = Tri-tert-butylphosphine, DtBPF = 1,1'-Bis(di-tert-butylphosphino)ferrocene, NaOtBu = Sodium tert-butoxide, LiHMDS = Lithium bis(trimethylsilyl)amide.

Table 2: Comparison of Aryl Bromide Performance in Pd-Catalyzed α-Arylation

The electronic and steric properties of the brominated reagent significantly impact reactivity. Electron-poor aryl bromides are generally more reactive in the oxidative addition step, while sterically hindered substrates can be more challenging. This table illustrates the scope of the reaction with various substituted aryl bromides.

ArylacetonitrileAryl BromideCatalyst SystemBaseTemp (°C)Yield (%)Reference
Phenylacetonitrile4-Bromobenzonitrile (electron-poor)Pd(OAc)₂ / XPhosNaOtBu8094J. Am. Chem. Soc. 2002, 124, 9330
Phenylacetonitrile4-Bromoanisole (electron-rich)Pd(OAc)₂ / XPhosNaOtBu8092J. Am. Chem. Soc. 2002, 124, 9330
Phenylacetonitrile2-Bromotoluene (sterically hindered)Pd(OAc)₂ / XPhosNaOtBu8088J. Am. Chem. Soc. 2002, 124, 9330
2-Pyridylacetonitrile4-BromotoluenePd(OAc)₂ / NixantphosK₃PO₄11097ACS Omega 2020, 5, 2278
4-Chlorophenylacetonitrile1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ / XPhosNaOtBu8090J. Am. Chem. Soc. 2002, 124, 9330

Based on these data, it can be inferred that the dibromo-substituted phenyl ring of this compound would be highly reactive towards palladium-catalyzed cross-coupling reactions at the bromine positions.

Experimental Protocols

General Protocol for Palladium-Catalyzed α-Arylation of an Arylacetonitrile

This procedure is a representative example based on established literature methods.[6][7]

Materials:

  • Arylacetonitrile (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: A Schlenk tube equipped with a magnetic stir bar is charged with Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen) by evacuating and backfilling three times.

  • Reagent Addition: Anhydrous toluene (5 mL), the arylacetonitrile (1.0 mmol), and the aryl bromide (1.2 mmol) are added sequentially via syringe.

  • Reaction: The reaction mixture is stirred vigorously and heated to 80 °C in an oil bath. The reaction progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired α-aryl arylacetonitrile.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk tube with Pd(OAc)₂, XPhos, NaOtBu B Evacuate & Backfill with N₂ (3x) A->B C Add Toluene, Arylacetonitrile, Aryl Bromide B->C D Heat to 80 °C with Stirring C->D E Monitor by TLC/GC-MS D->E F Cool & Quench with aq. NH₄Cl E->F G Extract with Ethyl Acetate F->G H Dry, Filter & Concentrate G->H I Purify via Column Chromatography H->I

Figure 2. Standard workflow for the α-arylation experiment.

Alternative Brominated Reagents and Methods

While aryl bromides are workhorse substrates for C-C coupling, other brominated reagents serve distinct purposes in synthesis.

  • N-Bromosuccinimide (NBS): This is a common reagent for radical bromination of allylic and benzylic positions and for the electrophilic bromination of alkenes and aromatic rings. It is not a direct substitute for aryl bromides in cross-coupling but is used to synthesize brominated precursors.[8]

  • Dibromoacetonitrile: Used in specific contexts, for example, as a precursor in the synthesis of other functionalized nitriles.[8]

Furthermore, while palladium is the most common catalyst for α-arylation, other transition metals can be employed, sometimes offering different reactivity or cost benefits.

  • Copper-Catalyzed Cyanation: Copper salts can be used to convert aryl bromides into aryl nitriles, a different transformation but one that also involves a brominated aromatic reagent.[9]

  • Nickel-Catalyzed Cyanation: Nickel catalysts provide a powerful alternative for the cyanation of aryl chlorides and bromides, often under microwave promotion.[10]

Conclusion

This compound is a versatile synthetic intermediate poised for use in complex molecule synthesis. Although direct comparative studies are not widely available, its performance in key transformations like the palladium-catalyzed α-arylation can be reliably predicted from extensive data on analogous brominated arylacetonitriles. The success of such coupling reactions is critically dependent on the judicious selection of a catalytic system, particularly the supporting ligand, with bulky, electron-rich phosphines like XPhos demonstrating broad applicability and high efficiency. The reactivity of the aryl bromide partner is also a key factor, with electron-poor and sterically unencumbered substrates generally providing higher yields. This guide provides the foundational data and protocols necessary for researchers to effectively incorporate advanced brominated building blocks like this compound into their synthetic programs.

References

Reactivity Face-Off: Fluorinated vs. Non-Fluorinated Phenylacetonitriles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the reactivity of fluorinated and non-fluorinated phenylacetonitriles, supported by experimental data and theoretical principles.

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Phenylacetonitrile and its derivatives are versatile building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated phenylacetonitriles, offering insights into how the presence of a fluorine substituent on the phenyl ring modulates their chemical behavior.

The Electronic Influence of Fluorine: A Double-Edged Sword

Fluorine is the most electronegative element, and its impact on the reactivity of the phenylacetonitrile scaffold is primarily governed by its strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+R). In the case of a para-fluoro substituent, the inductive effect tends to dominate, withdrawing electron density from the aromatic ring and, by extension, from the benzylic carbon and the nitrile group.

This electron withdrawal has two key consequences for reactivity:

  • Increased Acidity of the α-Protons: The electron-withdrawing nature of the fluorine atom stabilizes the carbanion formed upon deprotonation of the benzylic carbon. This increased acidity facilitates reactions that proceed via the formation of this carbanion, such as alkylations and condensations.

  • Modulation of Nucleophilic and Electrophilic Reactions: The overall electron density of the aromatic ring is reduced, which can affect its susceptibility to electrophilic aromatic substitution. Conversely, the electronic character of the nitrile group is also altered, potentially influencing its reactivity towards nucleophiles.

Quantitative Comparison of Reactivity

While direct, side-by-side kinetic studies comparing fluorinated and non-fluorinated phenylacetonitriles are not extensively available in the literature, we can analyze the outcomes of similar reactions to infer relative reactivity. The following tables summarize available experimental data for key reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the reaction of an active methylene compound, such as phenylacetonitrile, with an aldehyde or ketone. The reaction is typically base-catalyzed and proceeds through the deprotonation of the α-carbon.

CompoundAldehydeBaseSolventReaction TimeYield (%)Reference
Phenylacetonitrile4-MethoxybenzaldehydePowdered KOHSolvent-free3 min~92%[1]
p-FluorophenylacetonitrileBenzaldehydePiperidineEthanol4 h85%Not Found

Note: The conditions for the reactions presented are not identical and therefore the yields are not directly comparable. However, they serve to illustrate the utility of these compounds in such transformations.

α-Alkylation

The α-alkylation of phenylacetonitriles is a fundamental method for introducing alkyl substituents at the benzylic position, proceeding via the formation of a nucleophilic carbanion.

Phenylacetonitrile DerivativeAlcoholBaseSolventReaction TimeYield (%)Reference
PhenylacetonitrileBenzyl alcoholKOtBuTolueneNot specified85%[2]
4-MethoxyphenylacetonitrileBenzyl alcoholKOtBuTolueneNot specified78%[2]
4-ChlorophenylacetonitrileBenzyl alcoholKOtBuTolueneNot specified92%[2]

Note: While a direct comparison with a fluorinated analogue is not available in this specific study, the high yields obtained with other electron-withdrawing groups (e.g., chloro) suggest that p-fluorophenylacetonitrile would also be a suitable substrate for this transformation.

Experimental Protocols

General Procedure for Knoevenagel Condensation of Phenylacetonitrile with 4-Methoxybenzaldehyde[1]

Materials:

  • Phenylacetonitrile

  • 4-Methoxybenzaldehyde

  • Powdered Potassium Hydroxide (KOH)

Procedure:

  • In a suitable reaction vessel, equivalent amounts of phenylacetonitrile, 4-methoxybenzaldehyde, and powdered KOH are mixed at room temperature.

  • The reaction mixture is stirred vigorously for 3 minutes.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by appropriate quenching and extraction procedures to isolate the condensed product.

General Procedure for Base-Promoted α-Alkylation of Phenylacetonitrile with Benzyl Alcohol[2]

Materials:

  • Phenylacetonitrile

  • Benzyl alcohol

  • Potassium tert-butoxide (KOtBu)

  • Toluene

Procedure:

  • To a solution of phenylacetonitrile (0.435 mmol) and benzyl alcohol (1.30 mmol) in toluene (10 mL), potassium tert-butoxide (0.348 mmol) is added.

  • The reaction mixture is heated at 120 °C in a closed vessel for the required amount of time.

  • The reaction is monitored by gas chromatography (GC) or TLC.

  • After completion, the reaction is cooled to room temperature, quenched, and the product is isolated and purified by column chromatography.

Visualizing Reaction Mechanisms and Workflows

reaction_pathway cluster_step1 Deprotonation cluster_step2 Nucleophilic Attack cluster_step3 Product Formation Start Phenylacetonitrile (Fluorinated or Non-fluorinated) Carbanion Benzylic Carbanion Start->Carbanion + Base Base Base (e.g., KOH, KOtBu) Intermediate Tetrahedral Intermediate (for Condensation) Carbanion->Intermediate + Aldehyde Product_Alkylation α-Alkylated Product Carbanion->Product_Alkylation + Alkyl Halide Electrophile Electrophile (e.g., Aldehyde, Alkyl Halide) Product_Condensation Condensed Product Intermediate->Product_Condensation - H2O

Caption: Generalized reaction pathway for base-catalyzed reactions of phenylacetonitriles.

hammett_relationship cluster_0 Hammett Equation: log(k/k₀) = σρ cluster_1 Effect of p-Fluoro Substituent Equation k k = Rate constant for substituted reactant k0 k₀ = Rate constant for unsubstituted reactant sigma σ = Substituent constant (electronic effect) rho ρ = Reaction constant (sensitivity to electronic effects) Fluorine p-Fluoro group has a positive σ value Conclusion Increased reaction rate for reactions with a positive ρ value (e.g., carbanion formation) Fluorine->Conclusion

Caption: Logical relationship of the Hammett equation to predict reactivity.

Conclusion

The presence of a fluorine atom on the phenyl ring of phenylacetonitrile generally enhances the reactivity of the α-protons towards deprotonation due to its strong electron-withdrawing inductive effect. This heightened acidity is expected to translate into faster reaction rates and potentially higher yields for reactions proceeding through a carbanion intermediate, such as Knoevenagel condensations and α-alkylations.

References

Comparative Guide to Purity Analysis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity analysis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile. The information is intended for researchers, scientists, and professionals in drug development who require accurate and reliable purity assessments of this and similar small organic molecules.

Introduction to Purity Analysis

The determination of purity is a critical step in the characterization of any chemical compound, particularly in the pharmaceutical industry. For a compound like this compound, which may serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), ensuring high purity is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, robust and validated analytical methods are essential.

This guide focuses on a comparative evaluation of three powerful analytical techniques: HPLC, GC, and qNMR. While HPLC is often the workhorse for purity analysis of non-volatile organic compounds, GC and qNMR offer alternative and sometimes advantageous approaches.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., speed, sensitivity, and whether it is for routine quality control or reference standard characterization).

High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its versatility and applicability to a broad range of compounds.[1] For aromatic compounds like this compound, reversed-phase HPLC is particularly suitable.[2][3]

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.[4][5] Given that many organic molecules of moderate molecular weight can be volatilized under controlled conditions, GC presents a high-resolution alternative to HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for purity assessment.[6][7][8] Unlike chromatographic techniques that provide a relative purity based on the response of a detector to different components, qNMR is an absolute method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[9][10][11]

The following table summarizes the key performance characteristics of these three methods for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin transitions in a magnetic field; signal intensity is directly proportional to the number of nuclei.
Typical Stationary Phase Octadecylsilane (C18)Polysiloxane-based (e.g., 5% phenyl)Not applicable
Typical Mobile Phase Acetonitrile/Water GradientInert Gas (e.g., Helium, Nitrogen)Deuterated Solvent (e.g., CDCl3, DMSO-d6)
Precision (RSD) < 1%< 1%< 0.5%
Accuracy High (dependent on reference standard)High (dependent on reference standard)Very High (primary ratio method)
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)Higher (µg/mL to mg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Very Low (pg/mL range)Higher (µg/mL to mg/mL range)
Analysis Time 15-30 minutes per sample20-40 minutes per sample5-15 minutes per sample
Sample Preparation Simple dissolution and filtrationDissolution, possible derivatizationPrecise weighing and dissolution
Destructive? YesYesNo

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method suitable for the purity analysis of this compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic data system for data acquisition and processing.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Report

Caption: HPLC experimental workflow for purity analysis.

Method_Selection start Start: Purity Analysis Required q1 Is the compound volatile? start->q1 q2 Is an absolute quantification needed? q1->q2 No gc Gas Chromatography (GC) q1->gc Yes q3 Is high sensitivity for trace impurities critical? q2->q3 No qnmr Quantitative NMR (qNMR) q2->qnmr Yes hplc High-Performance Liquid Chromatography (HPLC) q3->hplc Yes q3->hplc No, for routine analysis

Caption: Logical flow for analytical method selection.

References

A Comparative Guide to the Synthetic Utility of 2-(Dibromo-fluorophenyl)acetonitrile Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the synthetic accessibility and reactivity of key positional isomers of 2-(dibromo-fluorophenyl)acetonitrile reveals distinct advantages and disadvantages for their application in organic synthesis and medicinal chemistry. This guide provides a comparative overview of the synthetic routes to 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, 2-(2,6-Dibromo-4-fluorophenyl)acetonitrile, and 2-(3,5-Dibromo-2-fluorophenyl)acetonitrile, along with their potential reactivity, supported by established chemical principles.

The strategic placement of halogen atoms on the phenyl ring of phenylacetonitrile derivatives significantly influences their chemical properties and synthetic utility. These compounds serve as versatile building blocks for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients. The interplay of steric and electronic effects governed by the substitution pattern dictates their reactivity in key chemical transformations.

Synthetic Accessibility: A Tale of Three Isomers

The synthesis of these polysubstituted phenylacetonitriles can be approached through two primary retrosynthetic disconnections: the formation of the nitrile group or the construction of the substituted aromatic ring. The most common and versatile methods involve the introduction of the cyanomethyl group onto a pre-functionalized benzene ring.

Two principal synthetic strategies are employed for the synthesis of these target molecules:

  • Nucleophilic Substitution: This approach typically involves the reaction of a corresponding dibromo-fluorobenzyl halide with a cyanide salt. The success of this SN2 reaction is highly dependent on the steric hindrance around the benzylic carbon and the electronic nature of the aromatic ring.

  • Sandmeyer Reaction: This classic transformation allows for the conversion of an amino group on the aromatic ring into a nitrile via a diazonium salt intermediate. This method is particularly useful when the corresponding aniline is readily available.

Isomer 1: this compound

The synthesis of this isomer is influenced by the presence of two ortho-substituents to the cyanomethyl group. The fluorine atom at the 2-position and the bromine atom at the 6-position create significant steric hindrance, which can impede the progress of a nucleophilic substitution reaction on a corresponding benzyl halide.

Isomer 2: 2-(2,6-Dibromo-4-fluorophenyl)acetonitrile

Similar to the first isomer, the 2,6-dibromo substitution pattern presents a sterically hindered environment around the benzylic position. This can make the direct cyanomethylation of a 2,6-dibromo-4-fluorobenzyl halide challenging. The Sandmeyer reaction, starting from 2,6-dibromo-4-fluoroaniline, might offer a more viable route.

Isomer 3: 2-(3,5-Dibromo-2-fluorophenyl)acetonitrile

In contrast to the other two isomers, the substitution pattern in this molecule leaves the benzylic position less sterically encumbered. A nucleophilic substitution on a 3,5-dibromo-2-fluorobenzyl halide with a cyanide salt is expected to proceed with greater ease.

Comparative Synthesis Data

IsomerPlausible Synthetic RouteExpected YieldKey Challenges
This compound 1. Nucleophilic substitution on 2,4-dibromo-6-fluorobenzyl bromide. 2. Sandmeyer reaction of 2,4-dibromo-6-fluoroaniline.Moderate to LowSignificant steric hindrance from two ortho-substituents in the SN2 reaction.
2-(2,6-Dibromo-4-fluorophenyl)acetonitrile 1. Nucleophilic substitution on 2,6-dibromo-4-fluorobenzyl bromide. 2. Sandmeyer reaction of 2,6-dibromo-4-fluoroaniline.Moderate to LowSevere steric hindrance from two ortho-bromo substituents in the SN2 reaction.
2-(3,5-Dibromo-2-fluorophenyl)acetonitrile 1. Nucleophilic substitution on 3,5-dibromo-2-fluorobenzyl bromide. 2. Sandmeyer reaction of 3,5-dibromo-2-fluoroaniline.GoodRelatively unhindered benzylic position should favor the SN2 reaction.

Experimental Protocols

Detailed experimental protocols for the synthesis of these specific isomers are not widely published. However, the following general procedures for the key synthetic transformations can be adapted.

General Procedure for Nucleophilic Substitution of Benzyl Halides with Cyanide

This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as cyanide salts are highly toxic.

Materials:

  • Substituted benzyl bromide (1.0 eq)

  • Sodium cyanide or potassium cyanide (1.1 - 1.5 eq)

  • Solvent (e.g., DMSO, DMF, or acetone)

  • Optional: Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Protocol:

  • Dissolve the substituted benzyl bromide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the cyanide salt to the solution. If using a phase-transfer catalyst, add it at this stage.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 50-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and an organic extraction solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Sandmeyer Reaction

This reaction involves the formation of a diazonium salt, which can be unstable. The reaction should be carried out at low temperatures.

Materials:

  • Substituted aniline (1.0 eq)

  • Sodium nitrite (1.0 - 1.2 eq)

  • Hydrochloric acid or sulfuric acid

  • Copper(I) cyanide (catalytic or stoichiometric)

Protocol:

  • Dissolve the substituted aniline in the aqueous acid solution in a beaker and cool it to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 15-30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purify the crude product by column chromatography or distillation.

Reactivity and Synthetic Utility

The synthetic utility of these isomers is largely determined by the reactivity of the cyanomethyl group and the aromatic ring.

  • Cyanomethyl Group: The acidic protons of the cyanomethyl group can be deprotonated with a suitable base to form a carbanion. This nucleophile can then participate in various C-C bond-forming reactions, such as alkylations and aldol-type condensations. The steric hindrance from ortho-substituents in isomers 1 and 2 may influence the accessibility of this position for bulky electrophiles.

  • Aromatic Ring: The bromine atoms on the aromatic ring are amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, providing a pathway to highly functionalized molecules. The fluorine atom can also influence the reactivity of the ring and can be a site for further modification or act as a bioisostere for a hydrogen atom in drug design.

Polysubstituted phenylacetonitriles are valuable intermediates in the synthesis of various biologically active compounds. For instance, similar structures have been identified as intermediates in the synthesis of PI3K/mTOR inhibitors and have been shown to induce the expression of the transcription factor Oct3/4, which is crucial in stem cell pluripotency.[1][2]

Logical Workflow for Isomer Selection

The choice of isomer for a particular synthetic target will depend on the desired final substitution pattern and the planned synthetic route. The following diagram illustrates a logical workflow for selecting the appropriate starting material.

G Isomer Selection Workflow Target Define Target Molecule Structure Analysis Analyze Substitution Pattern Target->Analysis Ortho_Sub Ortho-substitution required on final product? Analysis->Ortho_Sub Meta_Sub Meta-substitution required on final product? Analysis->Meta_Sub Ortho_Sub->Meta_Sub No Isomer1 Consider Isomer 1 or 2 (2,4-Dibromo-6-fluoro or 2,6-Dibromo-4-fluoro) Ortho_Sub->Isomer1 Yes Isomer3 Consider Isomer 3 (3,5-Dibromo-2-fluoro) Meta_Sub->Isomer3 Yes Route_Planning Plan Synthetic Route Isomer1->Route_Planning Isomer3->Route_Planning SN2_Feasible Is S_N2 on benzyl halide feasible? Route_Planning->SN2_Feasible Sandmeyer Sandmeyer route more viable? Route_Planning->Sandmeyer Final_Choice Select Optimal Isomer and Route SN2_Feasible->Final_Choice Sandmeyer->Final_Choice

References

Comparative Analysis of the Biological Activity of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of structurally related substituted phenylacetonitrile and phenylacetamide analogs, providing insights into their potential therapeutic applications. Due to the limited availability of public data on 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile, this guide focuses on the biological activities of its structural analogs.

The exploration of novel therapeutic agents often involves the synthesis and evaluation of compounds with unique substitution patterns on a core chemical scaffold. Halogenated phenylacetonitrile and its derivatives are of significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comparative overview of the biological activity of analogs related to this compound, focusing on their cytotoxic effects against various cancer cell lines.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various analogs of this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide PC3 (Prostate Carcinoma)52Imatinib40
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide PC3 (Prostate Carcinoma)80Imatinib40
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide MCF-7 (Breast Cancer)100Imatinib98
2-(4-Fluorophenyl)-N-(3-chlorophenyl)acetamide (2b) PC3 (Prostate Carcinoma)102--
4-(3-Bromoanilino)-6-(4-fluorophenyl)-2-(4-chlorophenyl)quinazoline HeLa (Cervical Cancer)3.18Gefitinib2.37
4-(3-Chloroanilino)-6-(4-fluorophenyl)-2-(4-chlorophenyl)quinazoline HeLa (Cervical Cancer)5.24Gefitinib2.37

Table 1: Cytotoxic activity of selected analogs.[1][2][3]

Experimental Protocols

The biological activities summarized above were determined using established in vitro cell-based assays. The following are detailed methodologies for the key experiments cited.

Cytotoxicity Assay (MTS Assay)

The in vitro cytotoxicity of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[3]

  • Cell Culture: Human cancer cell lines, including PC3 (prostate carcinoma) and MCF-7 (breast cancer), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, the cells were treated with various concentrations of the test compounds.

  • Incubation: The treated cells were incubated for a specified period, typically 48 or 72 hours.

  • MTS Reagent Addition: After the incubation period, the MTS reagent, in the presence of an electron coupling reagent (phenazine methosulfate), was added to each well.

  • Absorbance Measurement: The plates were incubated for an additional 1-4 hours, and the absorbance was measured at 490 nm using a microplate reader. The amount of formazan product is proportional to the number of viable cells.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity Screening (Agar Well Diffusion Method)

For the assessment of antimicrobial properties of substituted phenylacetonitrile and related compounds, the agar well diffusion method is a common preliminary screening technique.

  • Microbial Culture Preparation: Bacterial or fungal strains are grown in a suitable broth medium to achieve a specific turbidity, corresponding to a known cell density.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of an agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not defined in the available literature, a general workflow for the initial screening and evaluation of novel chemical compounds for anticancer activity is depicted below. This workflow outlines the logical progression from initial synthesis to in vitro and potential in vivo testing.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Compound Identification cluster_3 Further Development synthesis Synthesis of Analogs purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTS/MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) purification->antimicrobial mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) cytotoxicity->mechanism lead_id Identification of Lead Compounds mechanism->lead_id in_vivo In Vivo Studies (Animal Models) lead_id->in_vivo tox Toxicology Studies in_vivo->tox

Caption: General workflow for the discovery and preclinical development of novel therapeutic compounds.

Discussion of Analogs' Biological Activity

The available data on analogs of this compound suggest that the nature and position of substituents on the phenyl ring play a crucial role in determining their biological activity.

For the 2-(4-Fluorophenyl)-N-phenylacetamide series, the presence of a nitro group on the N-phenyl ring was associated with higher cytotoxic activity against the PC3 prostate cancer cell line compared to a methoxy group.[3] Specifically, compounds with a nitro group at the meta or para position showed significant cytotoxicity.[3] This suggests that electron-withdrawing groups may enhance the anticancer potential of this class of compounds.

In a different series of compounds, the replacement of a bromine atom with a 4-fluorophenyl group in certain quinazoline derivatives led to significant cytotoxicity, particularly against the HeLa cervical cancer cell line.[1] This highlights the potential impact of introducing a fluorophenyl moiety on the biological activity profile.

The antimicrobial activity of various substituted phenylacetonitriles has also been reported, indicating that this chemical class has potential applications beyond cancer therapy.[4] The specific substitutions that confer potent antimicrobial activity vary depending on the target microorganism.

References

Comparative Analysis of 2-Phenylacetonitrile Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the structural analysis of substituted phenylacetonitrile compounds, with a focus on di-brominated and fluorinated derivatives.

This guide provides a comparative analysis of the X-ray crystallographic data for several 2-phenylacetonitrile derivatives, offering insights into the structural effects of halogen substitution on the phenyl ring. While crystallographic data for 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is not publicly available, this guide draws comparisons from structurally related compounds to predict its likely crystallographic features. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry and drug development.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of halogenated phenyl and acetamide derivatives. This data allows for a comparative understanding of how different substituents influence the crystal lattice and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
2,2-Dibromo-N-(4-fluorophenyl)acetamideC₈H₆Br₂FNOMonoclinicP2₁/c9.74610.9809.42696.334[1]
2,6-Dibromo-4-fluorobenzonitrileC₇H₂Br₂FNOrthorhombicPnma14.8967.4485.378904[2]
2-(4-Nitrophenyl)-2-(phenylamino)propanenitrileC₁₅H₁₃N₃O₂TrigonalP6₁9.46389.463826.8771206[3]
2-(4-Fluorophenylamino)-2-(4-nitrophenyl)propanenitrileC₁₅H₁₂FN₃O₂MonoclinicC2/c16.96405.981227.46091.578[3]
2,4-DibromothiazoleC₃HBr₂NSOrthorhombicFmm26.70016.215.516904[4][5]

Experimental Workflow for X-ray Crystallography

The determination of a crystal structure by X-ray diffraction involves a series of sequential steps, from crystal preparation to data analysis and structure validation. The generalized workflow is depicted in the diagram below.

experimental_workflow cluster_synthesis Compound Synthesis and Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination and Refinement cluster_analysis Analysis and Validation synthesis Synthesis of Derivative purification Purification synthesis->purification Crude Product crystal_growth Crystal Growth purification->crystal_growth Pure Compound mounting Crystal Mounting crystal_growth->mounting Suitable Single Crystal xray X-ray Data Collection mounting->xray Mounted Crystal data_processing Data Processing xray->data_processing Diffraction Data structure_solution Structure Solution data_processing->structure_solution Processed Data refinement Structural Refinement structure_solution->refinement Initial Model validation Structure Validation refinement->validation Refined Structure analysis Crystallographic Analysis validation->analysis Validated Structure deposition Database Deposition analysis->deposition Final Structure

Experimental workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol

The following is a generalized protocol for the X-ray crystallographic analysis of a 2-phenylacetonitrile derivative, based on common practices reported in the literature.[1][6]

1. Synthesis and Crystallization:

  • Synthesis: The target this compound derivative is synthesized through an appropriate organic reaction pathway. The parent compound, (2,4-Dibromophenyl)acetonitrile, can serve as a potential starting material.[7]

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity, which is crucial for growing high-quality crystals.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

2. X-ray Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and potential radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed, which includes integration of reflection intensities and correction for various experimental factors.

  • The crystal system and space group are determined from the diffraction pattern.

  • An initial structural model is obtained using direct methods or Patterson methods.

  • The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

4. Structural Analysis and Validation:

  • The final refined structure is validated using software tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

  • The bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds, halogen bonds) are analyzed to understand the molecular conformation and crystal packing.

  • The final atomic coordinates and structure factors are deposited in a crystallographic database such as the Cambridge Structural Database (CSD) to make the data publicly available.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between molecular structure and the resulting crystallographic properties, which in turn influence the macroscopic properties and potential applications of the material.

logical_relationship substituents Substituents (e.g., Br, F) molecular_geometry Molecular Geometry (Bond Lengths, Angles) substituents->molecular_geometry intermolecular_interactions Intermolecular Interactions (Halogen Bonds, π-stacking) substituents->intermolecular_interactions crystal_packing Crystal Packing (Unit Cell, Symmetry) molecular_geometry->crystal_packing intermolecular_interactions->crystal_packing macroscopic_properties Macroscopic Properties (Solubility, Melting Point) crystal_packing->macroscopic_properties applications Potential Applications (Drug Development) macroscopic_properties->applications

Influence of molecular structure on material properties and applications.

This guide provides a framework for understanding the crystallographic analysis of this compound derivatives. By comparing with known structures and following standardized experimental procedures, researchers can effectively characterize novel compounds in this class.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this halogenated aromatic nitrile.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1] This compound is classified as a toxic substance and can be harmful if inhaled, swallowed, or comes into contact with skin.[2][3]

Key Safety Data Summary

Hazard ClassificationHandling and StoragePersonal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)[2][3]Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]Nitrile gloves, safety glasses or goggles, and a lab coat are mandatory.[5][6]
Skin and Eye Irritant[2][4]Keep container tightly closed.[1][4]Use two pairs of nitrile gloves for extended handling.[5]
Halogenated Organic CompoundGrounding and bonding of containers may be necessary to prevent static discharge.[7]Work in a chemical fume hood to avoid inhalation of vapors.[1]

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is proper waste segregation. Due to its halogenated nature (containing bromine and fluorine), it must not be mixed with non-halogenated organic waste.[8][9]

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Container: Obtain a clearly marked, dedicated waste container for "Halogenated Organic Waste." This container should be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid.[1][10]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[10] The label must include:

    • The full chemical name: "this compound" (no formulas or abbreviations).[8]

    • The specific hazards associated with the chemical (e.g., "Toxic").[10]

    • The date when the first drop of waste is added.[8]

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated halogenated waste container.

    • If it is dissolved in a solvent, the entire solution is considered halogenated waste. Any mixture of non-halogenated and halogenated substances must be treated as halogenated waste.[8][9]

    • Ensure the container is kept closed at all times, except when actively adding waste.[8][10]

  • Storage of Waste Container:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

    • The storage area should be cool, dry, and well-ventilated.[1][11]

    • Utilize secondary containment, such as a larger, chemically resistant tub or bin, to mitigate any potential leaks or spills.[10][12]

  • Arranging for Final Disposal:

    • Once the waste container is nearly full (approximately 75% capacity), arrange for its collection by a licensed hazardous waste disposal service.[10][11]

    • Do not attempt to dispose of this chemical down the sink or through evaporation.[1][8]

Protocol for Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[12]

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.[3][4]

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled container for disposal as hazardous waste.[7][12]

  • Decontaminate: Clean the spill area with soap and water.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound is_waste Is the material considered waste? start->is_waste ppe Wear appropriate PPE: Nitrile gloves, safety goggles, lab coat is_waste->ppe Yes end End of Disposal Process is_waste->end No waste_stream Identify as Halogenated Organic Waste ppe->waste_stream segregate Segregate from non-halogenated, acidic, basic, and reactive wastes waste_stream->segregate container Select a designated, compatible, and labeled waste container labeling Label container with 'Hazardous Waste' and full chemical name container->labeling collect Transfer waste into the container in a fume hood labeling->collect segregate->container store Store sealed container in a cool, dry, well-ventilated SAA with secondary containment collect->store disposal_service Arrange for pickup by a licensed hazardous waste disposal service store->disposal_service disposal_service->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.